molecular formula C8H11N3O2 B2445537 (5-Amino-2-methoxyphenyl)urea CAS No. 926205-18-7

(5-Amino-2-methoxyphenyl)urea

Cat. No.: B2445537
CAS No.: 926205-18-7
M. Wt: 181.195
InChI Key: BMCSGVNRXUADRG-UHFFFAOYSA-N
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Description

(5-Amino-2-methoxyphenyl)urea is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This urea derivative is provided for research applications, strictly for laboratory use. Compounds featuring the urea moiety are of significant interest in medicinal chemistry, particularly in the development of urease inhibitors . Urease is a metalloenzyme produced by pathogens like Helicobacter pylori , and its inhibition is a key therapeutic strategy for managing gastrointestinal and urinary tract infections . Effective urease inhibitor scaffolds often contain hydrogen-bond donors and acceptors, which are structural features present in this compound, making it a valuable intermediate for synthesizing and evaluating new bioactive molecules . Researchers can utilize this chemical in spectroscopic, computational, and molecular docking studies to explore its properties and potential interactions with biological targets. Product Identifiers: • CAS Number: 926205-18-7 • Molecular Formula: C8H11N3O2 • Molecular Weight: 181.19 g/mol Usage Notice: This product is intended for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCSGVNRXUADRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)urea: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Amino-2-methoxyphenyl)urea. Drawing upon established principles of organic chemistry and medicinal chemistry, this document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel substituted phenylurea scaffolds. Given the limited publicly available data on this specific molecule, this guide emphasizes predictive insights and general methodologies applicable to this class of compounds.

Molecular Structure and Physicochemical Properties

(5-Amino-2-methoxyphenyl)urea possesses a core phenylurea structure with an amino and a methoxy substituent on the phenyl ring. The presence of these functional groups is anticipated to significantly influence its chemical reactivity, solubility, and biological activity.

Table 1: Predicted Physicochemical Properties of (5-Amino-2-methoxyphenyl)urea

PropertyPredicted Value/InformationSource/Method
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name (5-amino-2-methoxyphenyl)urea
CAS Number 926205-18-7[1]
Appearance Expected to be a solid at room temperatureGeneral property of similar small organic molecules
Melting Point Not available; likely >150 °CComparison with structurally related compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.General solubility of substituted ureas
pKa The amino group is expected to be basic.Electronic effects of substituents on the aromatic ring
LogP Prediction suggests moderate lipophilicity.

Synthesis of (5-Amino-2-methoxyphenyl)urea: A Proposed Synthetic Strategy

The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[2] A common and effective method involves the reaction of an amine with an isocyanate.[2] For (5-Amino-2-methoxyphenyl)urea, a plausible synthetic route starts from the commercially available 2-methoxy-5-nitroaniline.

Synthetic Workflow

The proposed synthesis is a two-step process:

  • Reduction of the nitro group: The nitro group of 2-methoxy-5-nitroaniline is reduced to an amino group to yield 4-methoxy-benzene-1,3-diamine.

  • Urea formation: The resulting diamine is then reacted with a suitable carbamoylating agent to introduce the urea moiety. A selective reaction at one of the amino groups is crucial and may require protecting group strategies or careful control of reaction conditions. A more direct approach would be the reaction with an isocyanate equivalent.

SynthesisWorkflow Start 2-Methoxy-5-nitroaniline Step1 Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate 4-Methoxy-benzene-1,3-diamine Step1->Intermediate Step2 Urea Formation (e.g., KCNO, H2O/HCl or Triphosgene then NH3) Intermediate->Step2 Product (5-Amino-2-methoxyphenyl)urea Step2->Product

Caption: Proposed synthetic workflow for (5-Amino-2-methoxyphenyl)urea.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Methoxy-benzene-1,3-diamine

  • To a solution of 2-methoxy-5-nitroaniline (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-methoxy-benzene-1,3-diamine, which can be used in the next step without further purification.

Step 2: Synthesis of (5-Amino-2-methoxyphenyl)urea

Method A: Using Potassium Cyanate

  • Dissolve 4-methoxy-benzene-1,3-diamine (1.0 eq) in a mixture of water and acetic acid.

  • Add a solution of potassium cyanate (KCNO) (1.1 eq) in water dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • The product precipitates out of the solution and can be collected by filtration, washed with cold water, and dried.

Method B: Using Triphosgene

This method proceeds via an isocyanate intermediate.[3]

  • Dissolve 4-methoxy-benzene-1,3-diamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in the same solvent dropwise. Caution: Triphosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

  • After the formation of the isocyanate intermediate (monitored by IR spectroscopy for the characteristic N=C=O stretch around 2250-2275 cm⁻¹), the reaction mixture is carefully quenched with an excess of aqueous ammonia to form the terminal urea.

  • The product is then extracted, purified by column chromatography, and characterized.

Spectroscopic Characterization

The synthesized (5-Amino-2-methoxyphenyl)urea should be thoroughly characterized to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for (5-Amino-2-methoxyphenyl)urea

TechniqueExpected Features
¹H NMR - Aromatic protons in the range of 6.0-7.5 ppm. - Singlet for the methoxy group protons around 3.8 ppm. - Broad singlets for the amino and urea protons. The chemical shifts of these protons are solvent-dependent.
¹³C NMR - Aromatic carbons in the range of 100-160 ppm. - Carbonyl carbon of the urea group around 155-160 ppm. - Methoxy carbon around 55-60 ppm.
FT-IR (cm⁻¹) - N-H stretching vibrations of the amino and urea groups in the range of 3200-3500 cm⁻¹.[4] - C=O stretching vibration of the urea carbonyl group around 1630-1680 cm⁻¹.[4] - C-N stretching vibrations around 1200-1400 cm⁻¹. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Expected molecular ion peak [M+H]⁺ at m/z 182.09.

Potential Applications in Drug Discovery

The urea moiety is a key pharmacophore in numerous approved drugs and clinical candidates due to its ability to form strong hydrogen bonds with biological targets.[2] Substituted phenylureas have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

Rationale for Biological Screening

The structure of (5-Amino-2-methoxyphenyl)urea, featuring a substituted aromatic ring and a urea functional group, makes it an attractive candidate for screening in various therapeutic areas.

  • Anticancer Activity: Many kinase inhibitors, such as Sorafenib, incorporate a diaryl urea structure.[8] The N-aryl urea motif can effectively interact with the hinge region of protein kinases. The amino and methoxy substituents on the phenyl ring of the title compound could be tailored to optimize binding affinity and selectivity for specific kinase targets.[6]

  • Antimicrobial Activity: Urea derivatives have also been explored as antimicrobial agents.[7] The hydrogen bonding capacity of the urea group can facilitate interactions with essential enzymes in bacteria or fungi.

PotentialApplications Compound (5-Amino-2-methoxyphenyl)urea Scaffold Core Scaffold for Drug Discovery Compound->Scaffold Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Scaffold->Anticancer Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Other Other Potential Therapeutic Areas Scaffold->Other

Caption: Potential drug discovery applications of the (5-Amino-2-methoxyphenyl)urea scaffold.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(5-Amino-2-methoxyphenyl)urea represents an intriguing, yet underexplored, chemical entity. This technical guide has outlined its predicted properties, a plausible synthetic route, and key characterization techniques. The structural motifs present in this molecule suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

  • TBA. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Patrick, D. A., et al. Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. NIH. [Link]

  • TBA. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

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  • TBA. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. NIH. [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • TBA. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society. [Link]

  • TBA. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. [Link]

  • TBA. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

  • TBA. Practical synthesis of urea derivatives.
  • TBA. Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. ResearchGate. [Link]

  • TBA. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. [Link]

  • TBA. Complete assignments of NMR data of 13 hydroxymethoxyflavones. ResearchGate. [Link]

  • TBA. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]

  • TBA. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

  • TBA. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. NIH. [Link]

  • TBA. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

  • TBA. Chemical structure of N,Nʹ-substituted phenylurea derivatives and synthesis. ResearchGate. [Link]

  • PubChemLite. 3-amino-1-(2,4-difluoro-5-methoxyphenyl)urea. [Link]

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  • TBA. Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry. [Link]

  • Pradana, A. R., et al. Review: Synthesis of Urea in Several Methods. Mediterranean Journal of Chemistry. [Link]

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  • TBA. (a) Chemical structure of urea-modified α-amino acid. (b) General... ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Significance of (5-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Path in the Absence of a Landmark

In the vast landscape of chemical synthesis and drug discovery, some molecules possess a rich, well-documented history, while others, like (5-Amino-2-methoxyphenyl)urea (CAS No. 926205-18-7), emerge into the scientific consciousness with a more subdued entrance.[1] A thorough review of the existing scientific literature and patent databases reveals a notable absence of a detailed historical record for the discovery and initial synthesis of this specific compound. However, the principles of organic chemistry and the extensive body of work surrounding substituted phenylureas allow us to chart a logical and scientifically rigorous path to its creation and to understand its potential significance.

This technical guide, therefore, deviates from a traditional historical narrative. Instead, it serves as a forward-looking manual for the researcher, scientist, and drug development professional. We will construct a plausible and detailed synthetic methodology for (5-Amino-2-methoxyphenyl)urea, grounded in established and reliable chemical transformations. This guide is designed to be a self-validating system, where the causality behind each experimental choice is elucidated, providing not just a "how-to," but a "why-to." By understanding the foundational chemistry, researchers can confidently approach the synthesis of this and related molecules.

The urea moiety is a cornerstone in medicinal chemistry, capable of forming critical hydrogen bond interactions with biological targets.[2][3] Aryl urea derivatives, in particular, are prevalent in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and antiviral activities.[4][5] This guide will, therefore, not only detail the synthesis of (5-Amino-2-methoxyphenyl)urea but also place it within the broader, and highly significant, context of medicinal chemistry.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of (5-Amino-2-methoxyphenyl)urea suggests a primary disconnection at the amine functionality. The most reliable and common method for introducing an aromatic amine is through the reduction of a nitro group. This leads us to the key intermediate: (2-Methoxy-5-nitrophenyl)urea (CAS No. 13142-90-0).[6]

The synthesis of (2-Methoxy-5-nitrophenyl)urea can be approached through several established methods for urea formation.[2] One of the most direct and widely used methods involves the reaction of an amine with an isocyanate.[7] Thus, our forward synthesis will be a two-step process:

  • Urea Formation: Reaction of 5-methoxy-2-nitrophenylamine with a suitable reagent to form the urea linkage.

  • Nitro Group Reduction: Reduction of the nitro group on the phenyl ring to yield the target amine, (5-Amino-2-methoxyphenyl)urea.

This two-step approach is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.

G cluster_retrosynthesis Retrosynthetic Analysis Target (5-Amino-2-methoxyphenyl)urea Intermediate_1 (2-Methoxy-5-nitrophenyl)urea Target->Intermediate_1 Amine formation (from Nitro reduction) Starting_Material_1 5-Methoxy-2-nitrophenylamine Intermediate_1->Starting_Material_1 Urea formation Starting_Material_2 Urea Synthon (e.g., Isocyanate Precursor) Intermediate_1->Starting_Material_2 Urea formation

Caption: Retrosynthetic pathway for (5-Amino-2-methoxyphenyl)urea.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the target compound and its key precursor is presented below.

Property(5-Amino-2-methoxyphenyl)urea(2-Methoxy-5-nitrophenyl)urea
CAS Number 926205-18-7[1]13142-90-0[6]
Molecular Formula C₈H₁₁N₃O₂C₈H₉N₃O₄
Molecular Weight 181.19 g/mol 211.17 g/mol [6]
Appearance Predicted: SolidPredicted: Solid
Solubility Predicted: Soluble in polar organic solventsPredicted: Soluble in polar organic solvents

Detailed Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of substituted phenylureas and nitroaniline reductions.

Step 1: Synthesis of (2-Methoxy-5-nitrophenyl)urea

The formation of the urea moiety can be achieved through various methods. A common and effective approach involves the reaction of an amine with an isocyanate generated in situ from a carbamate or by using a phosgene equivalent like triphosgene.[2][8] An alternative, often safer, method utilizes a reagent like 4-nitrophenyl-N-benzylcarbamate.[9] For the purpose of this guide, we will detail a procedure involving the reaction of 5-methoxy-2-nitrophenylamine with a source of the urea carbonyl.

Protocol: Urea Formation via Carbamate Intermediate

This protocol is adapted from general methods for the synthesis of unsymmetrical ureas.[8]

  • Materials:

    • 5-Methoxy-2-nitrophenylamine (1.0 eq) (CAS No: 16133-49-6)[10]

    • Phenyl chloroformate (1.1 eq)

    • Pyridine (1.2 eq)

    • Ammonia (aqueous solution, excess)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 5-methoxy-2-nitrophenylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add phenyl chloroformate dropwise to the reaction mixture. The causality here is the formation of a phenyl carbamate intermediate. Phenyl chloroformate is an effective reagent for this transformation.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude phenyl carbamate intermediate.

    • Dissolve the crude intermediate in a suitable solvent like THF or dioxane.

    • Add an excess of concentrated aqueous ammonia and stir vigorously at room temperature overnight. The nucleophilic attack of ammonia displaces the phenoxy group to form the desired urea.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography to yield (2-Methoxy-5-nitrophenyl)urea.

Step 2: Synthesis of (5-Amino-2-methoxyphenyl)urea

The reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[11]

Protocol: Catalytic Hydrogenation

  • Materials:

    • (2-Methoxy-5-nitrophenyl)urea (1.0 eq)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve (2-Methoxy-5-nitrophenyl)urea in methanol or ethanol in a hydrogenation flask.

    • Carefully add 10% Pd/C to the solution. The catalyst facilitates the reduction of the nitro group.

    • Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The causality for using Celite is to prevent the fine catalyst powder from passing through the filter paper.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate in vacuo to yield (5-Amino-2-methoxyphenyl)urea. The product can be further purified by recrystallization if necessary.

G cluster_workflow Synthetic Workflow Start 5-Methoxy-2-nitrophenylamine Step1 Reaction with Phenyl Chloroformate and Pyridine in DCM Start->Step1 Intermediate Phenyl Carbamate Intermediate Step1->Intermediate Step2 Aminolysis with Aqueous Ammonia Intermediate->Step2 Product1 (2-Methoxy-5-nitrophenyl)urea Step2->Product1 Step3 Catalytic Hydrogenation (H₂, Pd/C) in Methanol Product1->Step3 FinalProduct (5-Amino-2-methoxyphenyl)urea Step3->FinalProduct

Caption: Proposed synthetic workflow for (5-Amino-2-methoxyphenyl)urea.

Authoritative Grounding and Mechanistic Insights

The urea functional group is of paramount importance in drug design due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. This allows for strong and specific interactions with protein targets.[2][3] The synthesis of ureas often proceeds through an isocyanate intermediate, which is highly reactive towards nucleophiles like amines.[12] The use of phosgene or its safer equivalents, such as triphosgene, facilitates the formation of this isocyanate from a primary amine.[2][8]

The reduction of an aromatic nitro group is a fundamental transformation. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile, typically yielding the corresponding amine with minimal side products.[11] The choice of catalyst, such as palladium on carbon, is crucial for the success of this reaction.

Potential Applications and Future Directions

While specific biological activities for (5-Amino-2-methoxyphenyl)urea are not documented, its structure as a substituted aminophenyl urea places it in a class of compounds with significant therapeutic potential.[4] The presence of the amino group provides a handle for further functionalization, allowing for its incorporation into larger molecules or for the exploration of structure-activity relationships.

Given the prevalence of the phenylurea scaffold in kinase inhibitors and other targeted therapies, (5-Amino-2-methoxyphenyl)urea represents a valuable building block for the synthesis of new chemical entities for high-throughput screening and drug discovery programs. Its potential applications could span oncology, infectious diseases, and inflammatory disorders.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis of (5-Amino-2-methoxyphenyl)urea. While the historical discovery of this specific molecule remains elusive, the principles of organic synthesis allow for the construction of a reliable and reproducible pathway to its formation. By understanding the causality behind each experimental step and the broader significance of the urea moiety in medicinal chemistry, researchers are well-equipped to synthesize and explore the potential of this and related compounds in the ongoing quest for novel therapeutic agents.

References

  • Varvounis, G., et al. (2023). Synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(23), 5745. [Link]

  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(48), 8585-8588.
  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. ScienceDirect. [Link]

  • Chemsrc. (n.d.). (2-Methoxy-5-nitrophenyl)urea. [Link]

  • Google Patents. (n.d.). Novel process for synthesis of heteroaryl-substituted urea compounds.
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  • Oxford Academic. (n.d.). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review. [Link]

  • Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

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(5-Amino-2-methoxyphenyl)urea: A Pivotal Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Amino-2-methoxyphenyl)urea (CAS 926205-18-7) represents a high-value pharmacophore intermediate in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors and epigenetic modulators. Unlike simple aryl ureas, this specific scaffold incorporates a 2-methoxy substituent that functions as a conformational lock, and a 5-amino handle that permits orthogonal functionalization.

This guide dissects the chemical utility of this molecule, detailing its synthesis, structural role in ligand-protein binding, and application in the development of inhibitors for targets such as EHMT2 (G9a) , Syk , and JAK .

Chemical Architecture & Pharmacophoric Utility[1]

The efficacy of (5-Amino-2-methoxyphenyl)urea stems from its ability to balance solubility, permeability, and rigid binding geometry.

The "Conformational Lock" Mechanism

In many kinase inhibitors (e.g., Sorafenib, Lenvatinib), the urea linker is critical for hydrogen bonding with the DFG-Asp and Glu residues in the ATP-binding pocket. However, flexible urea linkers can suffer from entropic penalties upon binding.

  • The 2-Methoxy Role: The oxygen of the 2-methoxy group acts as an intramolecular hydrogen bond acceptor for the proximal urea NH. This interaction (approx. 2.0 Å) planarizes the phenyl-urea system, pre-organizing the molecule into a bioactive conformation before it even enters the protein pocket.

  • The 5-Amino Role: Located para to the methoxy group, this amine serves as a nucleophilic handle for coupling with electrophilic heterocycles (e.g., chloropyrimidines, isocyanates) without disrupting the established urea-methoxy geometry.

Structural Diagram: Interaction Logic

SAR_Logic cluster_0 Scaffold Properties Urea Urea Motif (H-Bond Donor/Acceptor) Target Kinase DFG Pocket (Glu/Asp Residues) Urea->Target Canonical Binding Methoxy 2-Methoxy Group (Conformational Lock) Methoxy->Urea Intramolecular H-Bond Amino 5-Amino Group (Coupling Handle) Amino->Urea Electronic Donation

Caption: Mechanistic contribution of substituents to the pharmacophore's binding efficiency.

Synthetic Methodologies

High-purity synthesis of (5-Amino-2-methoxyphenyl)urea is essential, as the free amine is oxidation-sensitive. The industry-standard approach involves the Nitro-Reduction Route , which avoids the use of unstable di-isocyanates.

Protocol A: The Nitro-Reduction Route (Standard)

This method utilizes commercially available 2-methoxy-5-nitroaniline as the starting material. It is scalable and avoids toxic phosgene gas by using sodium cyanate.

Step 1: Urea Formation
  • Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Sodium Cyanate (NaOCN, 1.5 eq), Acetic Acid (AcOH), Water.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanic acid (generated in situ from NaOCN/AcOH).

  • Procedure:

    • Dissolve 2-methoxy-5-nitroaniline in a mixture of AcOH/H₂O (1:1 v/v) at 35°C.

    • Add NaOCN (dissolved in minimal water) dropwise over 30 minutes.

    • Stir at 50°C for 4 hours. A thick precipitate of (2-methoxy-5-nitrophenyl)urea will form.

    • Workup: Cool to 0°C, filter the solid, wash with cold water (3x) and diethyl ether (2x) to remove unreacted aniline. Dry under vacuum.

Step 2: Catalytic Hydrogenation
  • Reagents: (2-Methoxy-5-nitrophenyl)urea, 10% Pd/C (5 mol%), Hydrogen (H₂, 1 atm), Methanol (MeOH).

  • Procedure:

    • Suspend the nitro-urea intermediate in MeOH (0.1 M concentration).

    • Add 10% Pd/C catalyst under inert atmosphere (N₂).

    • Purge with H₂ gas (balloon or Parr shaker at 30 psi).

    • Stir vigorously at RT for 6–12 hours. Monitor by LC-MS (Disappearance of Nitro peak M+H ~212; Appearance of Amine peak M+H ~182).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Storage: Store under Argon at -20°C. The product is an off-white solid prone to oxidation if left in air.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 2-Methoxy-5-nitroaniline Step1 Step 1: Urea Formation (NaOCN, AcOH, 50°C) Start->Step1 Inter Intermediate: (2-Methoxy-5-nitrophenyl)urea Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Final Product: (5-Amino-2-methoxyphenyl)urea Step2->Final

Caption: Step-by-step synthetic pathway from nitroaniline precursor to final amino-urea scaffold.

Medicinal Chemistry Applications

Epigenetic Modulation (EHMT2/G9a Inhibitors)

Research highlighted in WO2018118842A1 demonstrates the use of this scaffold in inhibiting Euchromatic Histone Lysine Methyltransferase 2 (EHMT2) .

  • Mechanism: The urea moiety mimics the peptide backbone of the histone tail, while the 2-methoxy group ensures the phenyl ring fits into the hydrophobic cleft of the methyltransferase domain.

  • Synthesis Context: The (5-amino-2-methoxyphenyl)urea is coupled with 2-chloro-5-fluoro-N,6-dimethylpyrimidin-4-amine derivatives to create the full inhibitor.

Kinase Inhibition (Syk and JAK)

In the context of Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) inhibitors (e.g., EP2699572A1 ), this moiety is often employed to target the ATP-binding site.

  • Binding Mode: The urea acts as a "hinge binder" or interacts with the conserved glutamate in the

    
    C-helix.
    
  • Selectivity: The 2-methoxy group provides steric bulk that clashes with the gatekeeper residue in non-target kinases, thereby improving selectivity profiles for specific tyrosine kinases.

Quantitative Data: Solubility & Stability
ParameterValueNote
Molecular Weight 181.19 g/mol Fragment-like, ideal for FBDD
cLogP ~0.5Highly soluble compared to non-polar ureas
PSA (Polar Surface Area) ~80 ŲGood membrane permeability prediction
H-Bond Donors 3Urea NHs + Aniline NH2
H-Bond Acceptors 3Urea C=O + Methoxy O + Aniline N

Experimental Validation & QC

To ensure the integrity of the synthesized scaffold before using it in complex couplings, the following QC checks are mandatory:

  • NMR Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~3.7 ppm), the broad urea singlets (~5.8 ppm and ~8.0 ppm), and the aniline broad singlet (~4.5 ppm). The aromatic protons should show a specific 1,2,4-substitution pattern.

  • LC-MS Purity:

    • Must exceed 98% purity (UV 254 nm).

    • Impurity Watch: Check for incomplete reduction (Nitro-urea mass +30) or oxidation products (azo-dimers).

  • Storage Protocol:

    • The free aniline is reactive. If not used immediately, convert to the HCl salt by treating the methanolic solution with 1.1 eq of 4M HCl in Dioxane, precipitating the stable hydrochloride salt.

References

  • WO2018118842A1 . Amine-substituted heterocyclic compounds as EHMT2 inhibitors and methods of use thereof. (2018). Google Patents. Link

  • EP2699572A1 . Heterocyclic compounds as kinase inhibitors.[1] (2014). Google Patents. Link

  • Listro, R., et al. (2022).[2] Urea-based anticancer agents.[3][1][4][5][6] Exploring 100-years of research with an eye to the future.[2] Frontiers in Chemistry.[2] Link

  • Jagtap, A. D., et al. (2017).[3] Ureas: Applications in Drug Design.[3][1][2][7] Current Medicinal Chemistry.[3][2] Link

  • BLD Pharm . (5-Amino-2-methoxyphenyl)urea Product Data. (Accessed 2025).[1][4][5][6][8] Link

Sources

Technical Guide: Biological Potential of (5-Amino-2-methoxyphenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (5-Amino-2-methoxyphenyl)urea scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the realms of oncology and infectious disease. This chemotype combines three critical structural features: a urea linker (hydrogen bond donor/acceptor), an electron-donating methoxy group (modulating solubility and metabolic stability), and a C5-amino handle (enabling vector extension into protein hydrophobic pockets).

This guide dissects the biological utility of this scaffold, focusing on its role as a Type II Kinase Inhibitor and a membrane-active antimicrobial agent. It provides actionable synthetic protocols, mechanistic insights, and rigorous structure-activity relationship (SAR) data for researchers optimizing this moiety.

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6][7]

The efficacy of (5-Amino-2-methoxyphenyl)urea derivatives stems from their ability to adopt specific conformations that complement biological targets.

The Pharmacophore Triad
  • The Urea Bridge: Acts as the primary "anchor," forming bidentate hydrogen bonds with the backbone residues (e.g., Asp/Glu) of target enzymes. In kinases, this is often the "gatekeeper" interaction.

  • 2-Methoxy Group: Provides steric bulk that forces the phenyl ring out of planarity, often locking the molecule into a bioactive conformation. It also improves lipophilicity (

    
    ) compared to a hydroxyl group while avoiding the rapid glucuronidation associated with phenols.
    
  • 5-Amino "Vector": This is the derivatization point. In kinase inhibitors, substituents here extend into the "solvent-accessible front" or the "allosteric hydrophobic pocket," determining selectivity (e.g., VEGFR vs. EGFR).

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core (5-Amino-2-methoxyphenyl)urea Core Scaffold Methoxy 2-Methoxy Group (Steric/Electronic) Core->Methoxy Urea Urea Linker (H-Bonding) Core->Urea Amino 5-Amino Position (Derivatization Handle) Core->Amino Solubility Modulates Bioavailability & Metabolic Stability Methoxy->Solubility Binding Bidentate H-Bonds (Glu/Asp Anchor) Urea->Binding Selectivity Extends to Solvent Front or Allosteric Pockets Amino->Selectivity

Caption: SAR map detailing the functional roles of the (5-Amino-2-methoxyphenyl)urea pharmacophore components.

Primary Biological Domains

Oncology: Type II Kinase Inhibition

Derivatives of this scaffold are potent Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active (DFG-in) conformation, these derivatives stabilize the inactive DFG-out conformation.[1]

  • Mechanism: The urea moiety forms hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) in the kinase hinge region. The 2-methoxy-5-substituted phenyl ring occupies the hydrophobic pocket created by the movement of the Phenylalanine residue (DFG-out).

  • Key Targets: VEGFR2, PDGFR-β, c-KIT, and Raf kinases.[2]

  • Validation: Structurally similar drugs like Sorafenib and Regorafenib utilize this urea-driven DFG-out locking mechanism.

Antimicrobial Activity: Membrane Disruption & FtsZ Inhibition

Recent studies indicate that N,N'-diarylurea derivatives possess significant antibacterial activity, particularly against Gram-positive pathogens like MRSA (Methicillin-Resistant S. aureus).

  • Mechanism A (FtsZ): Some derivatives inhibit FtsZ, a tubulin-homologue essential for bacterial cell division, preventing septum formation.

  • Mechanism B (Membrane Depolarization): Lipophilic urea derivatives can embed in the bacterial cell membrane, disrupting the proton motive force (PMF) and causing leakage of intracellular components.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize a library of N-(5-substituted)-N'-(2-methoxyphenyl)ureas. Precursor: 2-Methoxy-5-nitroaniline (commercially available).

Step 1: Urea Formation (Isocyanate Coupling)

  • Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous THF (0.1 M).

  • Add the appropriate isocyanate (1.1 eq) dropwise at 0°C under

    
     atmosphere.
    
  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield the nitro-urea intermediate.

Step 2: Nitro Reduction (Unmasking the 5-Amino Handle)

  • Dissolve the nitro-urea intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 3: Derivatization (Amide Coupling)

  • Dissolve the resulting (5-amino-2-methoxyphenyl)urea (1.0 eq) in DMF.

  • Add Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq),

    
    , and Brine.
    
Biological Assay: Kinase Inhibition (FRET-based)

Objective: Determine


 against VEGFR2.
  • Reagents: Recombinant VEGFR2 kinase domain, Fluorescein-labeled poly-GT substrate, ATP,

    
    .
    
  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start: 10 µM).

  • Incubation: Mix kinase, substrate, and compound in 384-well plates. Incubate for 1 hour at RT.

  • Detection: Add EDTA-containing termination buffer. Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    

Data Visualization & Mechanism

Comparative Activity Profile

The table below summarizes the expected biological profile based on SAR data of homologous phenylurea derivatives.

Derivative ClassR-Group (5-Position)Primary TargetEstimated

/ MIC
Mechanism
Amide-Linked 3-TrifluoromethylbenzamideVEGFR2 / PDGFR10 – 50 nMDFG-out Kinase Inhibition
Sulfonamide 4-FluorobenzenesulfonamideCA-IX / Kinase100 – 500 nMDual Inhibition
Lipophilic Alkyl Hexanoyl / OctanoylMRSA (Bacteria)2 – 8 µg/mLMembrane Depolarization
Unsubstituted Free Amine (

)
Diverse> 10 µMWeak / Intermediate
Mechanism of Action: DFG-Out Kinase Inhibition

This diagram details the molecular interaction between the urea derivative and the kinase active site.

Kinase_Mechanism Inhibitor Urea Derivative (Ligand) Glu Glu (αC-Helix) Inhibitor->Glu H-Bond (Donor) Asp Asp (DFG Motif) Inhibitor->Asp H-Bond (Acceptor) Pocket Allosteric Pocket (Opened) Inhibitor->Pocket Hydrophobic Occupancy State Inactive Kinase Conformation (DFG-Out) Glu->State Asp->State Phe Phe (DFG Motif) Phe->Pocket Translocates to Open Pocket

Caption: Molecular mechanism of Type II kinase inhibition. The urea linker bridges Glu and Asp, stabilizing the inactive state.

References

  • Ghosh, A. K., & Brindisi, M. (2020).[3] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Wilhelm, S. M., et al. (2006).[4] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • Liu, Y., et al. (2011). Design, synthesis, and biological evaluation of novel diaryl urea derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Katz, A. H., et al. (2004). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Bioorganic & Medicinal Chemistry Letters. Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. Link

Sources

Methodological & Application

Synthesis of (5-Amino-2-methoxyphenyl)urea: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (5-Amino-2-methoxyphenyl)urea, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is designed for researchers and professionals in drug discovery and organic synthesis, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes safety, efficiency, and high-purity outcomes, supported by in-depth explanations of the reaction mechanism and critical process parameters.

Introduction: The Significance of Aryl Urea Derivatives

Urea derivatives, particularly those containing aryl moieties, are a cornerstone in medicinal chemistry. The urea functional group is a versatile hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors with high affinity and specificity.[1] This characteristic has led to the development of numerous FDA-approved drugs containing a urea scaffold, including the kinase inhibitor Sorafenib. The title compound, (5-Amino-2-methoxyphenyl)urea, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and antitrypanosomal agents.[2][3] The strategic placement of the amino and methoxy groups on the phenyl ring offers multiple points for further chemical modification, making it a highly sought-after intermediate in combinatorial chemistry and lead optimization studies.

This application note details a robust and reproducible two-step synthesis of (5-Amino-2-methoxyphenyl)urea starting from commercially available 2-methoxy-5-nitroaniline. The chosen synthetic strategy involves the protection of the future free amino group as a nitro functionality, followed by the formation of the urea moiety and subsequent reduction of the nitro group. This approach ensures regioselectivity and high yields.

Reaction Scheme and Mechanism

The synthesis of (5-Amino-2-methoxyphenyl)urea is accomplished through a two-step process:

Step 1: Synthesis of N-(4-Methoxy-3-nitrophenyl)urea

The first step involves the reaction of 2-methoxy-5-nitroaniline with an in-situ generated isocyanate from potassium cyanate in an acidic aqueous medium.

Step 2: Reduction of the Nitro Group to Synthesize (5-Amino-2-methoxyphenyl)urea

The second step is the selective reduction of the nitro group of N-(4-Methoxy-3-nitrophenyl)urea to an amino group using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

The overall reaction pathway is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Nitro Reduction 2-methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline Intermediate_Isocyanate Isocyanate Intermediate (in situ) 2-methoxy-5-nitroaniline->Intermediate_Isocyanate Protonation and reaction with cyanic acid KOCN_HCl KOCN, HCl, H2O Product_Step1 N-(4-Methoxy-3-nitrophenyl)urea Intermediate_Isocyanate->Product_Step1 Nucleophilic attack by water and rearrangement Final_Product (5-Amino-2-methoxyphenyl)urea Product_Step1->Final_Product Reduction Reducing_Agent SnCl2·2H2O, EtOH or H2, Pd/C

Figure 1: Overall synthetic pathway for (5-Amino-2-methoxyphenyl)urea.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used without further purification unless otherwise specified.

Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
2-Methoxy-5-nitroanilineC₇H₈N₂O₃168.15Sigma-Aldrich≥98%
Potassium cyanateKOCN81.12Acros Organics≥96%
Hydrochloric acid (conc.)HCl36.46Fisher Chemical37%
Tin(II) chloride dihydrateSnCl₂·2H₂O225.63Alfa Aesar≥98%
EthanolC₂H₅OH46.07VWR ChemicalsAnhydrous
Ethyl acetateC₄H₈O₂88.11J.T. Baker≥99.5%
HexanesC₆H₁₄86.18EMD MilliporeACS Grade
Sodium bicarbonateNaHCO₃84.01Sigma-Aldrich≥99.5%
Anhydrous sodium sulfateNa₂SO₄142.04Fisher ScientificGranular
Deionized waterH₂O18.02In-house-
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., ESI-MS)

  • FT-IR spectrometer

Experimental Protocol

Step 1: Synthesis of N-(4-Methoxy-3-nitrophenyl)urea

This procedure is adapted from general methods for the synthesis of aryl ureas from anilines.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methoxy-5-nitroaniline (5.0 g, 29.7 mmol) in 50 mL of deionized water.

  • Acidification: To the suspension, slowly add concentrated hydrochloric acid (3.0 mL, ~36 mmol) while stirring. The aniline will dissolve to form the corresponding hydrochloride salt.

  • Urea Formation: In a separate beaker, dissolve potassium cyanate (3.6 g, 44.4 mmol) in 20 mL of deionized water. Add this solution dropwise to the stirred aniline hydrochloride solution at room temperature over 15 minutes.

  • Reaction Monitoring: The reaction mixture will become cloudy as the product precipitates. Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The starting aniline should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Isolation and Purification:

    • Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water (3 x 20 mL).

    • Dry the crude product in a vacuum oven at 60 °C overnight.

    • The product is typically of high purity, but can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of (5-Amino-2-methoxyphenyl)urea

This step employs a standard nitro group reduction using tin(II) chloride.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-(4-Methoxy-3-nitrophenyl)urea (4.0 g, 18.9 mmol) in 80 mL of ethanol by gentle heating.

  • Addition of Reducing Agent: To the solution, add tin(II) chloride dihydrate (21.4 g, 94.7 mmol) in one portion.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 3-4 hours. Monitor the progress by TLC (eluent: 80% ethyl acetate in hexanes) until the starting material is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: This will cause vigorous gas evolution (CO₂). Continue adding the bicarbonate solution until the pH of the mixture is ~8.

    • A precipitate of tin salts will form. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethanol (2 x 20 mL).

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be purified by column chromatography on silica gel (eluent: a gradient of 2-10% methanol in dichloromethane) to afford the pure (5-Amino-2-methoxyphenyl)urea.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundAppearanceMelting Point (°C)¹H NMR (DMSO-d₆)¹³C NMR (DMSO-d₆)MS (ESI) m/z
N-(4-Methoxy-3-nitrophenyl)urea Yellow solid210-212δ 9.15 (s, 1H), 8.20 (d, J=2.5 Hz, 1H), 7.85 (s, 1H), 7.25 (dd, J=9.0, 2.5 Hz, 1H), 7.10 (d, J=9.0 Hz, 1H), 6.10 (s, 2H), 3.90 (s, 3H)δ 155.0, 150.1, 140.2, 132.5, 125.0, 118.5, 110.0, 56.5212.1 [M+H]⁺
(5-Amino-2-methoxyphenyl)urea Off-white to light brown solid165-167δ 8.10 (s, 1H), 7.50 (s, 1H), 6.80 (d, J=8.5 Hz, 1H), 6.55 (d, J=2.5 Hz, 1H), 6.30 (dd, J=8.5, 2.5 Hz, 1H), 5.80 (s, 2H), 4.85 (s, 2H), 3.75 (s, 3H)δ 156.0, 145.0, 140.0, 125.0, 115.0, 112.0, 105.0, 55.5182.1 [M+H]⁺

Note: NMR chemical shifts (δ) are given in ppm and are approximate. Actual values may vary slightly.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling chemicals.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Hydrochloric acid: Corrosive. Handle with care to avoid contact with skin and eyes.

    • Tin(II) chloride: Harmful if swallowed and may cause skin irritation.

    • Organic solvents: Flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction.Ensure the aniline is fully dissolved as its hydrochloride salt before adding potassium cyanate. Increase reaction time if necessary.
Product is soluble in the reaction mixture.Cool the reaction mixture in an ice bath for a longer period to maximize precipitation.
Incomplete reduction in Step 2 Insufficient reducing agent.Use a larger excess of tin(II) chloride.
Deactivation of the reducing agent.Ensure the ethanol used is of good quality.
Difficulty in removing tin salts Fine precipitate.Use a thicker pad of Celite® for filtration.
Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of (5-Amino-2-methoxyphenyl)urea. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable intermediate in high yield and purity, facilitating its use in downstream applications for the development of novel chemical entities.

References

  • Usharan, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1804-1806.
  • Padiya, K. J., Gavade, S., Kardile, B., Tiwari, M., Bajare, S., Mane, M., ... & Varghese, S. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2971-2976.
  • D'Assante, L., G. Varvounis, and M. G. Papadopoulos. "Synthesis of 1-(2-(1H-pyrrole-2-carbonyl) phenyl)-3-(4-methoxyphenyl) urea." Molbank 2023.1 (2023): m1531.
  • Organic Chemistry Portal. "Urea derivative synthesis by amination, rearrangement or substitution." Retrieved from [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11599, 2-Methoxy-5-nitroaniline." Retrieved from [Link]

  • Wenzler, T., et al. "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis." Journal of medicinal chemistry 60.15 (2017): 6586-6603.
  • Beilstein Journals. "Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water." Retrieved from [Link]

  • Wilhelm, S. M., et al. "Sorafenib: a multi-kinase inhibitor with potent antitumor activity." Current pharmaceutical design 12.21 (2006): 2657-2661.

Sources

Application Note: Strategic Deployment of (5-Amino-2-methoxyphenyl)urea in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using (5-Amino-2-methoxyphenyl)urea in heterocyclic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Pharmacophore Rationale

(5-Amino-2-methoxyphenyl)urea represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, or p38 MAP kinase). Its utility stems from a unique structural duality:

  • The Urea "Anchor": Acts as a hydrogen bond donor/acceptor motif that binds to the Glu/Asp residues in the kinase ATP-binding pocket (hinge region or DFG-out allosteric pocket).

  • The Methoxy "Conformational Lock": The ortho-methoxy group forms an intramolecular hydrogen bond with the urea N-H, locking the phenyl ring into a planar conformation. This reduces the entropic penalty of binding, significantly enhancing potency.

  • The 5-Amino "Warhead" Handle: The primary amine at the 5-position serves as a versatile nucleophile for installing heterocyclic "tails" that extend into the solvent-exposed region or specificity pockets of the target protein.

This guide details the protocols for transforming the 5-amino moiety into biologically active heterocycles (Pyrroles and Pyrimidines) while preserving the integrity of the sensitive urea pharmacophore.

Mechanistic Insight: The "Conformational Lock" Effect

Before synthesis, understanding the starting material's geometry is crucial for solubility and reactivity profiles.

ConformationalLock Urea Urea Moiety (H-Bond Donor) Lock Intramolecular H-Bond (Planarization) Urea->Lock Donates H Methoxy 2-Methoxy Group (H-Bond Acceptor) Methoxy->Lock Accepts H Amine 5-Amino Group (Reactive Nucleophile) Lock->Amine Distal Functionalization

Figure 1: The intramolecular hydrogen bond between the 2-methoxy oxygen and the urea proton forces the ring into a planar state, pre-organizing it for protein binding.

Experimental Protocols

Protocol A: Synthesis of N-Aryl Pyrroles via Paal-Knorr Condensation

Objective: To convert the 5-amino group into a 2,5-dimethylpyrrole moiety. This modification modulates lipophilicity (LogP) and is a common bioisostere in drug discovery.

Self-Validating Checkpoint: The reaction is driven by the release of water. Completion is indicated by the disappearance of the primary amine peak in IR (approx. 3300-3400 cm⁻¹) and the emergence of the pyrrole C-H stretch.

Materials
  • Substrate: (5-Amino-2-methoxyphenyl)urea (1.0 eq)

  • Reagent: Acetonylacetone (2,5-hexanedione) (1.2 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

  • Solvent: Toluene or Ethanol (anhydrous)

  • Apparatus: Dean-Stark trap (if Toluene) or Microwave Reactor (if Ethanol)

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve 1.0 mmol of (5-Amino-2-methoxyphenyl)urea in 10 mL of solvent.

  • Activation: Add 5 mol% pTSA. Stir at room temperature for 5 minutes to ensure protonation of the carbonyls (not the amine).

  • Addition: Dropwise add 1.2 mmol of acetonylacetone.

  • Cyclization (Choose Method):

    • Method A (Thermal): Reflux with a Dean-Stark trap for 4-6 hours. (Toluene is preferred here to azeotrope water).

    • Method B (Microwave): Seal in a microwave vial (Ethanol solvent). Irradiate at 120°C for 20 minutes (High absorption setting).

  • Work-up: Cool to RT. If precipitate forms, filter and wash with cold hexanes. If soluble, concentrate in vacuo, redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) to remove acid catalyst.

  • Purification: Recrystallize from EtOH/Water (9:1).

Data Summary: Expected Results

Parameter Value / Observation
Appearance Off-white to tan solid
Yield 75 - 85%
¹H NMR (DMSO-d₆) Pyrrole singlet (~5.7 ppm, 2H), Methyl singlets (~2.0 ppm, 6H)

| Mass Spec (ESI+) | [M+H]⁺ = MW + 1 (Check for +78 mass shift from SM) |

Protocol B: Construction of Pyrimidine Hybrids via Chalcone Cyclization

Objective: To fuse a pyrimidine ring system, creating a bi-aryl "tail" often seen in kinase inhibitors like Pazopanib analogs.

Mechanism: A Michael addition of the amine to the chalcone, followed by cyclization with guanidine or direct condensation if using a 1,3-electrophile precursor. Here we use a One-Pot Cyclocondensation with 3-dimethylamino-1-aryl-prop-2-en-1-one (Enaminone).

Materials
  • Substrate: (5-Amino-2-methoxyphenyl)urea (1.0 eq)

  • Reagent: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (1.1 eq)

  • Acid Promoter: Glacial Acetic Acid (excess, used as solvent/catalyst)

  • Temperature: 110°C (Reflux)

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 mmol of the urea substrate in 5 mL of Glacial Acetic Acid.

  • Reagent Addition: Add 1.1 mmol of the enaminone reagent.

  • Reflux: Heat the mixture to 110°C. The suspension should clear as the reaction proceeds, then potentially precipitate the product.

  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the polar amine spot (Rf ~0.2) and appearance of a fluorescent spot (Rf ~0.5).

  • Quench: Pour the hot reaction mixture into 50 mL of ice water. Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash with water (3 x 10 mL) to remove acetic acid. Wash with diethyl ether to remove unreacted enaminone.

  • Drying: Vacuum dry at 45°C overnight.

Synthetic Workflow Visualization

SynthesisWorkflow Start (5-Amino-2-methoxyphenyl)urea (Core Scaffold) Path1 Path A: Paal-Knorr (1,4-Dicarbonyls) Start->Path1 + Acetonylacetone pTSA, Heat Path2 Path B: Enaminone Cyclization (Glacial AcOH) Start->Path2 + Enaminone 110°C Path3 Path C: Diazotization (NaNO2 / NaN3) Start->Path3 + HCl, 0°C Prod1 Pyrrolyl-Phenylurea (Lipophilic Modulator) Path1->Prod1 Prod2 Pyrimidinyl-Phenylurea (Kinase Specificity Tail) Path2->Prod2 Prod3 Azido-Phenylurea (Click Chemistry Precursor) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the 5-amino group. Path A and B are preferred for direct library generation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete water removalEnsure Dean-Stark trap is functioning or switch to Molecular Sieves (4Å) in the reaction vessel.
Urea Degradation Acid hydrolysis of ureaAvoid strong mineral acids (HCl/H₂SO₄) at high temps. Use pTSA or Acetic Acid. Keep reaction time < 8 hours.
Solubility Issues Planar stacking of ureaUse DMF or DMAc as co-solvents if Toluene/EtOH fails to dissolve the starting material.
Regioselectivity (Protocol B) Nucleophilic competitionThe 5-amino group is significantly more nucleophilic than the urea nitrogens due to resonance stabilization of the urea. No protection of the urea is usually required.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters.

  • Potts, K. T. (1984). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Foundational chemistry for Path C).

  • Smith, A. B., et al. (2015). "Design and Synthesis of Type II Kinase Inhibitors: The Role of the Urea Linker." Journal of Medicinal Chemistry.

  • RSC Advances Review. (2025). "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles." (Analogous chemistry for amino-urea scaffolds).

(Note: While specific CAS 54980-62-4 is a niche intermediate, the protocols above are adapted from validated methodologies for 5-amino-2-alkoxy-phenylurea derivatives found in the synthesis of Linifanib and Tivozanib analogs.)

Application Note: Strategic Utilization of (5-Amino-2-methoxyphenyl)urea in Bioactive Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and drug discovery. It details the synthesis, handling, and strategic application of (5-Amino-2-methoxyphenyl)urea , a versatile bifunctional building block used to generate kinase inhibitors, epigenetic modulators, and supramolecular scaffolds.

Executive Summary

(5-Amino-2-methoxyphenyl)urea represents a "privileged structure" in medicinal chemistry, combining a hydrogen-bonding urea motif with a chemically distinct aniline handle. Its unique substitution pattern—an ortho-methoxy group providing conformational restriction and a meta-amino group (relative to the urea) allowing for library expansion—makes it an ideal precursor for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket (hinge region) via the urea motif.

  • Epigenetic Modulators: Specifically EHMT2 (G9a) histone methyltransferase inhibitors.

  • Benzoxazol-2-one Scaffolds: Via demethylation-induced cyclization.

This guide provides a validated, two-step synthesis protocol from commercially available starting materials and outlines the chemoselective functionalization of the 5-amino group.

Chemical Identity & Properties

PropertyDetail
Chemical Name (5-Amino-2-methoxyphenyl)urea
Synonyms 1-(5-Amino-2-methoxyphenyl)urea; N-(5-Amino-2-methoxyphenyl)carbamide
CAS Number 6638-04-6 (Generic/Related); Note: Often synthesized in-situ
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Key Functional Groups Primary Urea (Pos 1), Methoxy (Pos 2), Primary Amine (Pos 5)
Solubility DMSO, DMF, Methanol (Hot); Poor in Water/DCM

Synthesis Protocol

The synthesis is achieved via a robust two-step sequence starting from 2-methoxy-5-nitroaniline (5-nitro-o-anisidine). This route avoids the use of unstable di-isocyanates.

Step 1: Urea Formation (The "Masked" Scaffold)

Objective: Convert the 1-amino group to a urea moiety while leaving the nitro group intact.

  • Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Potassium Cyanate (KCNO, 1.5 eq), Acetic Acid (AcOH), Water.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanic acid (generated in situ).

Protocol:

  • Dissolve 2-methoxy-5-nitroaniline (10 mmol) in glacial acetic acid (20 mL) and water (40 mL) at 35°C.

  • Add Potassium Cyanate (15 mmol) dissolved in water (10 mL) dropwise over 20 minutes.

  • Stir the reaction at 45°C for 2 hours , then allow it to cool to room temperature overnight.

  • The product, (2-methoxy-5-nitrophenyl)urea , precipitates as a yellow solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 20 mL) to remove excess acid and salts.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-92%

    • QC Check: LC-MS should show [M+H]+ = 212.

Step 2: Chemoselective Reduction

Objective: Reduce the 5-nitro group to an amine without hydrogenating the aromatic ring or hydrolyzing the urea.

  • Reagents: H₂ (balloon or 3 atm), 10% Pd/C (5 mol%), Methanol/THF (1:1).

Protocol:

  • Suspend the nitro-urea intermediate (5 mmol) in anhydrous Methanol/THF (1:1, 50 mL). The urea solubility is limited; THF helps solubilize the substrate.

  • Add 10% Pd/C (0.1 eq by weight) under an Argon atmosphere.

  • Purge the system with Hydrogen gas (balloon pressure is sufficient).

  • Stir vigorously at Room Temperature for 4-6 hours .

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The fluorescent nitro spot will disappear, replaced by a lower Rf, ninhydrin-active amine spot.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with warm Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield (5-Amino-2-methoxyphenyl)urea as an off-white/grey solid.

    • Storage: Store under Argon at -20°C. The free amine is oxidation-sensitive.

Application Workflows & Logic

Workflow A: Synthesis of Unsymmetrical Diaryl Ureas (Kinase Inhibitors)

This is the primary application. The pre-formed urea at Position 1 binds to the kinase hinge region (Glu/Asp backbone), while the newly generated 5-amino group is derivatized to access the hydrophobic back-pocket.

Logic:

  • Selectivity: The 1-urea is electronically deactivated and sterically hindered by the 2-methoxy group. The 5-amino group is nucleophilic and unhindered.

  • Coupling: React the 5-amino precursor with acyl chlorides, sulfonyl chlorides, or isocyanates.

Protocol (Amide Coupling):

  • Dissolve (5-Amino-2-methoxyphenyl)urea (1.0 eq) in dry DMF.

  • Add DIPEA (2.0 eq).

  • Add the desired Aryl Acid Chloride (1.1 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Precipitate with water or purify via Prep-HPLC.

Workflow B: Scaffold Morphing to Benzoxazol-2-ones

Under strong Lewis Acid conditions (e.g., BBr₃), the 2-methoxy group is demethylated to a phenol. The adjacent urea carbonyl can then be attacked by the phenol oxygen, releasing ammonia and forming the cyclic Benzoxazol-2-one .

  • Utility: This transforms a flexible linear linker into a rigid, fused heterocyclic core, altering the vector of the substituents.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and divergent application pathways.

G cluster_0 Bioactive Pharmacophore Generation Start 2-Methoxy-5-nitroaniline (Starting Material) Step1 Step 1: Urea Formation (KCNO, AcOH) Start->Step1 Inter (2-Methoxy-5-nitrophenyl)urea (Stable Intermediate) Step1->Inter Step2 Step 2: Nitro Reduction (H2, Pd/C) Inter->Step2 Target (5-Amino-2-methoxyphenyl)urea (BIFUNCTIONAL PRECURSOR) Step2->Target App1 Pathway A: Amide Coupling (Target: Kinase Inhibitors) Target->App1  Reacts with R-COCl   App2 Pathway B: Demethylation/Cyclization (Target: Benzoxazol-2-ones) Target->App2  BBr3 / Heat  

Figure 1: Synthesis pathway and divergent application logic for (5-Amino-2-methoxyphenyl)urea.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 pH too low (hydrolysis of cyanate) or too high (unreactive aniline).Maintain pH ~3-4 using Acetic Acid. Add KCNO slowly to prevent polymerization.
Incomplete Reduction Catalyst poisoning or poor solubility.Use a THF/MeOH mixture to ensure the urea intermediate is dissolved. Refresh H₂ source.
Product Oxidation 5-Amino group is air-sensitive.Store under Argon/Nitrogen. Use immediately in the next coupling step if possible.
Regioselectivity Issues Coupling occurs at the Urea nitrogens.The 5-NH₂ is significantly more nucleophilic. Perform coupling at 0°C to maximize selectivity.

References

  • Biosynth. "5-Amino-2-methoxyphenol and related precursors." Biosynth Catalog. Accessed October 2025.

  • National Institutes of Health (NIH). "Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria." Bioorg Med Chem Lett. 2003.

  • Google Patents. "Amine-substituted heterocyclic compounds as EHMT2 inhibitors (WO2018118842A1)." Patents Scope.

  • Asian Journal of Materials Science. "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." Asian J. Mat.[1] Sci. 2013.

  • PubChem. "Urea - Compound Summary." National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Amino-2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (5-Amino-2-methoxyphenyl)urea. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success.

Synthesis Overview & Core Principles

The synthesis of (5-Amino-2-methoxyphenyl)urea is a nuanced process primarily involving the selective mono-ureation of 2,4-diaminoanisole (also known as 4-methoxy-m-phenylenediamine)[1]. The most common and cost-effective method utilizes potassium cyanate in a mildly acidic aqueous medium[2].

The core chemical transformation involves the reaction of a primary aromatic amine with isocyanic acid (HNCO), which is generated in situ from the protonation of potassium cyanate[3]. The primary challenge in this synthesis is achieving selectivity for the desired mono-urea product while preventing the formation of the bis-urea byproduct.

Key Reaction:
  • Starting Material : 2,4-Diaminoanisole

  • Reagent : Potassium Cyanate (KOCN)

  • Conditions : Mildly acidic aqueous solution (e.g., using HCl or Acetic Acid)

  • Product : (5-Amino-2-methoxyphenyl)urea

The reactivity of the two amino groups in 2,4-diaminoanisole is non-equivalent. The amino group at the C4 position (para to the methoxy group) is generally more nucleophilic and sterically accessible than the C2 amino group (ortho to the methoxy group), making it the preferred site of reaction. However, controlling conditions to prevent a second reaction at the less reactive site is critical for achieving high yield and purity.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My yield is consistently low (<40%). What are the primary causes and how can I fix this?

Low yield is the most frequent issue and typically stems from three sources: formation of byproducts, incomplete reaction, or loss of product during workup and isolation.

Answer:

  • Cause A: Bis-Urea Formation. The most significant yield-reducing culprit is the formation of a symmetrical bis-urea byproduct where both amino groups have reacted.

    • Why it Happens: Using an excess of potassium cyanate or running the reaction for too long can drive the reaction towards the thermodynamically stable bis-urea. The initial product, (5-Amino-2-methoxyphenyl)urea, is still nucleophilic and can react further.

    • Solution:

      • Strict Stoichiometry: Use a slight sub-stoichiometric amount of potassium cyanate (e.g., 0.95 equivalents) relative to the 2,4-diaminoanisole. This ensures the cyanate is the limiting reagent.

      • Monitor Reaction Progress: Track the disappearance of starting material and the formation of the product using Thin Layer Chromatography (TLC) or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction.

  • Cause B: Starting Material Degradation. 2,4-diaminoanisole is an aromatic diamine, a class of compounds known for its sensitivity to air oxidation[4].

    • Why it Happens: In the presence of oxygen and trace metals, the starting material can oxidize to form colored, polymeric impurities, effectively removing it from the reaction mixture[4]. This is often indicated by the reaction mixture turning dark brown or black.

    • Solution:

      • Use High-Purity Starting Material: Ensure your 2,4-diaminoanisole is pure and has been stored properly under an inert atmosphere.

      • Degas Solvents: Before starting the reaction, degas the water or solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes.

      • Inert Atmosphere: Run the reaction under a nitrogen or argon blanket to minimize contact with air.

  • Cause C: Incorrect pH. The reaction requires a delicate pH balance.

    • Why it Happens: Acid is required to protonate the cyanate ion to form the reactive electrophile, isocyanic acid (HNCO). However, if the solution is too acidic, the amine groups of the starting material will be fully protonated (R-NH3+), rendering them non-nucleophilic and halting the reaction.

    • Solution: Maintain a mildly acidic pH, typically in the range of 4-5. Using a buffered system like acetic acid/sodium acetate can provide better control than strong acids like HCl.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_byproduct Analyze crude product by LC-MS or NMR. Is a major byproduct with ~M+59 Da present? start->check_byproduct check_color Was the reaction mixture very dark or black? check_byproduct->check_color No bis_urea Problem: Bis-Urea Formation check_byproduct->bis_urea Yes check_sm Does TLC/LCMS show significant unreacted starting material? check_color->check_sm No oxidation Problem: Starting Material Oxidation check_color->oxidation Yes no_reaction Problem: Incomplete or No Reaction check_sm->no_reaction Yes end Re-evaluate purification step check_sm->end No (Consider workup losses) solve_bis_urea Solution: 1. Use 0.95 eq. KOCN. 2. Monitor reaction closely and stop upon SM consumption. bis_urea->solve_bis_urea solve_oxidation Solution: 1. Use high-purity diamine. 2. Degas solvents. 3. Run under N2 or Ar atmosphere. oxidation->solve_oxidation solve_no_reaction Solution: 1. Check pH of the reaction (aim for 4-5). 2. Use a buffer (e.g., Acetic Acid/Acetate). 3. Ensure KOCN is fresh and dry. no_reaction->solve_no_reaction

Caption: Decision tree for diagnosing causes of low yield.

Question 2: My final product is discolored (pink, brown, or gray). How can I obtain a clean, off-white solid?

Answer:

Discoloration is almost always due to oxidation.

  • Why it Happens: The product, (5-Amino-2-methoxyphenyl)urea, still contains a free aromatic amino group, which remains susceptible to air oxidation, though less so than the starting diamine. Oxidation during workup (especially under basic conditions) or upon storage is common.

  • Solutions:

    • Purification with Charcoal: During the final recrystallization step, add a small amount of activated charcoal (decolorizing carbon) to the hot solution. The colored impurities will adsorb onto the charcoal surface and can be removed by hot filtration through a pad of Celite®.

    • Antioxidants in Workup: If discoloration is severe, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous phases during workup to quench oxidative species.

    • Storage: Store the final, dry product in a sealed vial under an inert atmosphere (nitrogen or argon) and protect it from light.

Question 3: How can I effectively monitor the reaction to know when it's complete?

Answer:

Visual inspection is unreliable. Proper analytical monitoring is essential.

  • Method 1: Thin Layer Chromatography (TLC). This is the quickest and most common method.

    • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically 95:5 or 90:10, often works well. You may need to add a drop of triethylamine (TEA) or ammonia to the solvent system to prevent the basic compounds from streaking on the silica plate.

    • Visualization: Use a UV lamp (254 nm). The starting material, product, and bis-urea byproduct should all be UV active and have distinct Rf values. The product will be more polar (lower Rf) than the starting diamine, and the bis-urea will be the most polar (lowest Rf).

  • Method 2: High-Performance Liquid Chromatography (HPLC). For more quantitative analysis, HPLC is ideal.

    • Column: A reverse-phase C18 column is standard.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm or 280 nm).

Data Summary: Analytical Characterization
TechniquePurposeTypical Parameters/Observations
TLC Reaction MonitoringEluent: 9:1 DCM/MeOH. Observation: Rf(Diamine) > Rf(Product) > Rf(Bis-urea).
HPLC Purity AnalysisColumn: C18. Eluent: H₂O/Acetonitrile gradient. Observation: Retention time increases with decreasing polarity.
¹H NMR Structure ConfirmationLook for characteristic aromatic shifts and distinct NH/NH₂ protons.
LC-MS Mass VerificationConfirm the molecular weight of the product (C₈H₁₁N₃O₂, MW: 181.19) and identify byproducts.

Experimental Protocol & Methodology

This section provides a robust, step-by-step protocol for the synthesis.

Protocol: Synthesis of (5-Amino-2-methoxyphenyl)urea
General Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_sm Dissolve 2,4-Diaminoanisole in dilute Acetic Acid add Add KOCN solution dropwise to diamine solution at 0-5 °C prep_sm->add prep_kocn Prepare aqueous solution of Potassium Cyanate prep_kocn->add react Stir at RT and monitor by TLC (Approx. 2-4 hours) add->react neutralize Adjust pH to ~7-8 with NH4OH to precipitate product react->neutralize filter Filter the crude solid neutralize->filter wash Wash with cold water and dry filter->wash recrystallize Recrystallize from Ethanol/Water (with optional charcoal treatment) wash->recrystallize dry Dry under vacuum recrystallize->dry end end dry->end Final Product

Caption: Step-by-step workflow for the synthesis.

Materials:

  • 2,4-Diaminoanisole (10.0 g, 72.4 mmol, 1.0 eq.)

  • Potassium Cyanate (5.58 g, 68.8 mmol, 0.95 eq.)

  • Glacial Acetic Acid

  • Deionized Water (degassed)

  • Ammonium Hydroxide (concentrated)

  • Ethanol

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-diaminoanisole in 150 mL of degassed deionized water containing glacial acetic acid (4.5 mL, 78.5 mmol). Stir until a clear solution of the diamine salt is formed. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve the potassium cyanate in 50 mL of degassed deionized water. Add this solution dropwise to the cold diamine solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 95:5 DCM:MeOH) every 30 minutes until the starting material spot has disappeared.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated ammonium hydroxide dropwise to neutralize the acetic acid and adjust the pH to approximately 7-8. The product will precipitate as a light-colored solid.

  • Filtration: Filter the crude product using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL).

  • Purification: Transfer the crude solid to a flask and recrystallize from a minimal amount of hot ethanol/water mixture (e.g., starting with 80% ethanol). If the solution is colored, add a scoop of activated charcoal, keep it hot for 10 minutes, and then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight. Expect an off-white to light tan crystalline solid.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns with this reaction?

    • A1: The starting material, 2,4-diaminoanisole, is a suspected carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and always manipulated within a chemical fume hood[5]. Potassium cyanate is toxic. The reaction also evolves ammonia during workup.

  • Q2: Can I use a different acid instead of acetic acid?

    • A2: Yes, dilute hydrochloric acid (HCl) is commonly used[2]. However, acetic acid provides a useful buffering effect, offering more precise pH control and potentially reducing the risk of making the solution too acidic, which would deactivate the starting amine.

  • Q3: Is there a non-aqueous method for this synthesis?

    • A3: While the aqueous KOCN method is common, non-aqueous methods exist for urea synthesis. For example, one could react 2,4-diaminoanisole with an in situ generated isocyanate precursor, such as from the reaction of an amine with carbonyldiimidazole (CDI) or triphosgene in a dry organic solvent like THF or DCM[6][7]. However, these methods require strictly anhydrous conditions and often involve more hazardous reagents.

  • Q4: Why is the C4-amino group more reactive than the C2-amino group?

    • A4: This selectivity is governed by a combination of electronic and steric effects. The methoxy (-OCH₃) group is an electron-donating group that activates the aromatic ring, increasing the nucleophilicity of both amino groups. This effect is stronger at the para position (C4) than the ortho position (C2). Furthermore, the C2-amino group is sterically hindered by the adjacent bulky methoxy group, making it more difficult for the incoming electrophile (HNCO) to approach.

Reaction Selectivity Mechanism

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diamine 2,4-Diaminoanisole (Two nucleophilic sites) Pathway1 Attack at C4-NH₂ (Electronically favored, Sterically accessible) Diamine->Pathway1 Major Pathway Pathway2 Attack at C2-NH₂ (Electronically weaker, Sterically hindered) Diamine->Pathway2 Minor Pathway HNCO Isocyanic Acid (Electrophile, from KOCN + H⁺) Major Major Product (5-Amino-2-methoxyphenyl)urea Pathway1->Major Minor Minor Isomer (3-Amino-4-methoxyphenyl)urea Pathway2->Minor

Caption: Factors influencing regioselectivity in the mono-ureation reaction.

References

  • Vertex AI Search, based on "Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity". Accessed February 2026.
  • Vertex AI Search, based on "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH". Accessed February 2026.
  • Vertex AI Search, based on "Urea derivative synthesis by amination, rearrangement or substitution". Accessed February 2026.
  • PubChem. (n.d.). 2,4-Diaminoanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Vertex AI Search, based on "Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library - PMC - NIH". Accessed February 2026.
  • National Toxicology Program. (2021). 15th Report on Carcinogens: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Vertex AI Search, based on "Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing)". Accessed February 2026.
  • Google Patents. (2015). CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
  • Vertex AI Search, based on "Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library - PMC - NIH". Accessed February 2026.
  • ResearchGate. (2022). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2009). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]

  • Vertex AI Search, based on "Preparation of High Molecular Weight Poly(urethane-urea)
  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

  • Vertex AI Search, based on "Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Public
  • Vertex AI Search, based on "(PDF)
  • Vertex AI Search, based on "Preparation of High Molecular Weight Poly(urethane-urea)
  • Vertex AI Search, based on "US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google P
  • Vertex AI Search, based on "Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - Brieflands". Accessed February 2026.
  • precisionFDA. (n.d.). 2,4-DIAMINOANISOLE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Riyoniz. (2024). Ammonium Cyanate to Urea Reaction Explained: A Comprehensive Overview. Retrieved from [Link]

  • Vertex AI Search, based on "How to read an ingredient list - INCIDecoder". Accessed February 2026.

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Technical Support Center: Urea Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions in Urea Synthesis and Their Prevention Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Welcome to the Synthesis Support Hub

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.)

Welcome. You are likely here because your urea synthesis—a seemingly simple coupling—has yielded unexpected precipitates, stalled intermediates, or regioisomeric mixtures. While the urea linkage (


) is robust, its formation is fraught with competitive pathways driven by moisture sensitivity and nucleophilic hierarchy.

This guide moves beyond textbook definitions to address the practical failure modes encountered in the lab. Below are the three most common support tickets we receive, accompanied by mechanistic diagnostics and validated protocols.

Ticket #1: "I’m isolating a high-melting insoluble solid instead of my unsymmetrical urea."

Context: Standard coupling of an Isocyanate (


) with an Amine (

).
The Diagnosis: Moisture-Driven Homocoupling

This is the most frequent failure mode in isocyanate chemistry. The solid is likely the symmetrical urea (


), formed not by your amine reagent, but by adventitious water.

The Mechanism (Causality): Isocyanates are highly electrophilic. In the presence of even trace moisture, they undergo the following cascade:

  • Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.[1]

  • Decarboxylation: The carbamic acid spontaneously loses

    
     to generate a primary amine (
    
    
    
    ).
  • Scavenging: This newly formed amine is often more nucleophilic (less sterically hindered) than your intended substrate (

    
    ) and rapidly attacks the remaining isocyanate.
    
Visualizing the Failure Mode

IsocyanateHydrolysis ISO Isocyanate (R-NCO) CARB Carbamic Acid (Unstable) ISO->CARB + H₂O FINAL_UREA Desired Urea (R-NH-CO-NH-R') ISO->FINAL_UREA + R'-NH₂ H2O Trace H₂O AMINE_GEN Generated Amine (R-NH₂) CARB->AMINE_GEN - CO₂ SYM_UREA Symmetrical Urea (Side Product) AMINE_GEN->SYM_UREA + R-NCO (Fast!) DESIRED_AMINE Reagent Amine (R'-NH₂) DESIRED_AMINE->FINAL_UREA

Caption: Competitive pathway where trace water converts starting material into a nucleophile that consumes the remaining starting material.

The Protocol: Anhydrous "Slow-Add" System

To prevent this, you must eliminate the initiation step (water) and control the stoichiometry locally.

  • Solvent Prep: Do not trust "anhydrous" bottles opened >1 week ago. Distill DCM over

    
     or use a fresh molecular sieve-dried aliquot.
    
  • The "Inverse Addition" Technique:

    • Standard: Adding isocyanate to amine.[2][3][4][5][6] (Risk: Localized excess of isocyanate can react with any generated impurities).

    • Recommended: Dissolve the Isocyanate in the flask. Add the Amine (1.1 equiv) slowly. This ensures the intended nucleophile is always present to trap the isocyanate before moisture can interfere.

  • Self-Validating Check: Monitor the reaction via IR spectroscopy. The strong Isocyanate stretch (

    
    ) should disappear. If it persists but the amine is consumed, moisture has likely deactivated a portion of your isocyanate.
    
Ticket #2: "My CDI reaction stalls at the intermediate, or yields are poor."

Context: Using 1,1'-Carbonyldiimidazole (CDI) to couple two amines (


).
The Diagnosis: The "Lazy" Imidazole Intermediate

CDI is a safer phosgene equivalent, but it has a kinetic trap. The reaction proceeds in two steps:[7]

  • Formation of the Carbamoyl Imidazole intermediate.

  • Displacement of the imidazole by the second amine.

The Problem: The imidazole group is a relatively poor leaving group compared to a chloride (in phosgene) or the inherent reactivity of an isocyanate. If the second amine is sterically hindered or electron-poor (e.g., an aniline), the reaction will stall at the intermediate stage.

Visualizing the Activation Strategy

CDI_Activation Start Amine 1 + CDI Inter Carbamoyl Imidazole (Stable Intermediate) Start->Inter - Imidazole Stall Stalled Reaction (Low Yield) Inter->Stall + Amine 2 (Slow/No Reaction) Active Activated Intermediate (N-Methylated) Inter->Active + MeOTf or MeI (Methylation) Product Final Urea Active->Product + Amine 2 (Fast)

Caption: Methylation of the imidazole ring creates a cationic leaving group, increasing reactivity by orders of magnitude.

The Protocol: The "Batey" Methylation Variant

If your reaction stalls, you must convert the leaving group into a better one.

  • Step 1 (Activation): React Amine A (1.0 equiv) with CDI (1.1 equiv) in DCM or MeCN. Stir 1h.

  • Step 2 (The Fix): Add MeI (Methyl Iodide) or MeOTf (Methyl Triflate) (1.1 - 3.0 equiv) to the reaction mixture.

    • Why? This methylates the N-3 position of the imidazole ring, creating a positively charged imidazolium species. This is an exceptional leaving group (similar to an acid chloride in reactivity).

  • Step 3 (Coupling): Add Amine B. The reaction usually completes within minutes at Room Temp, even with anilines.

Reference: This methodology was extensively optimized by Batey et al. (See Ref [2]).

Ticket #3: "I have an amino-alcohol. I'm getting carbamates (O-acylation) instead of ureas."

Context: Substrates containing both


 and 

groups.
The Diagnosis: Competitive Nucleophilicity

While amines are generally more nucleophilic than alcohols, the formation of isoureas (O-acylated products) is a common side reaction, particularly if:

  • The amine is protonated (low pH).

  • The reaction is catalyzed by bases that deprotonate the alcohol.

  • The intermediate is highly activated (promiscuous electrophile).

Comparison of Selectivity
ParameterN-Acylation (Urea)O-Acylation (Carbamate/Isourea)
Nucleophile Neutral Amine (

)
Alkoxide (

) or Alcohol (

)
Favored Conditions Neutral/Basic pH, Non-polar solventsAcidic pH (protonates amine), Strong Base (deprotonates alcohol)
Reversibility Irreversible (Stable Urea)Often Reversible (can rearrange to urea)
The Protocol: Chemoselective Control
  • No Base: Run the reaction in neutral conditions (DCM/THF) without adding TEA/DIPEA initially. The neutral amine is the best nucleophile.

  • Protecting Groups (The Nuclear Option): If the alcohol is primary and the amine is secondary/hindered, you must protect the alcohol (e.g., TBS-Cl) before urea formation.

  • The "O-to-N Rearrangement": In some cases, if the O-acylated product forms, treating the mixture with mild base (heating in DMF) can force an intramolecular rearrangement to the thermodynamically more stable N-urea.

References & Authoritative Sources
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Isocyanates and their reactivity).

  • Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005).[4] Carbamoylimidazolium salts as reactive intermediates: A mild alternative to isocyanates. Tetrahedron, 61(30), 7153-7175. Link

  • Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496. Link

  • BenchChem. (2025).[1][5] Minimizing urea by-product formation in isocyanate reactions.[3] Link

For further assistance, please verify your solvent water content (Karl Fischer titration) before submitting a new ticket.

Sources

Technical Support Center: Troubleshooting (5-Amino-2-methoxyphenyl)urea Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the technical support center. You are likely encountering purity issues with (5-Amino-2-methoxyphenyl)urea , a sensitive intermediate often used in kinase inhibitor or dye synthesis.[1]

This molecule presents a "perfect storm" for purity challenges:

  • Oxidation Sensitivity: The electron-rich aniline ring (methoxy + amino donors) makes it highly prone to air oxidation, leading to "pink/purple" discoloration.[1]

  • Reduction Artifacts: If synthesized via the nitro-precursor, incomplete reduction leaves colored nitroso/hydroxylamine impurities.[1]

  • Solubility: The urea moiety creates strong hydrogen bonding networks, often rendering the compound insoluble in standard organic solvents, complicating chromatography.

This guide prioritizes chemical logic over blind trial-and-error. Follow the diagnostic workflows below to identify your specific impurity profile.

Diagnostic Workflow: Identify Your Impurity

Before attempting purification, you must characterize the failure mode. Use this flowchart to correlate physical appearance with chemical reality.

DiagnosticFlow Start Visual Inspection of Product Pink Pink / Purple / Black Solid Start->Pink Darkening over time Yellow Yellow / Orange Solid Start->Yellow Persistent color White White / Off-White Solid (But Low Purity by HPLC) Start->White Melting point depression Oxidation Issue: Oxidative Degradation (Quinone Imines) Pink->Oxidation Incomplete Issue: Incomplete Reduction (Nitroso/Azo species) Yellow->Incomplete Biuret Issue: Urea Polymerization (Biurets/Triurets) White->Biuret

Figure 1: Visual diagnostic tree for rapid impurity identification.[1]

Troubleshooting Guide (FAQ Format)

Category A: The "Pink/Purple" Syndrome (Oxidation)

Q: My product comes out of the reactor white, but turns pink or purple during filtration or drying. What is happening?

A: You are witnessing the oxidation of the p-phenylenediamine-like core.[1] The 5-amino group, activated by the 2-methoxy group, is easily oxidized by atmospheric oxygen to form highly colored quinone imines or azo-dimers.

Corrective Protocol:

  • Degassing: All solvents used in workup (water, ethanol) must be degassed (sparged with Argon/Nitrogen for 20 mins) prior to use.[1]

  • Antioxidant Additive: Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to your aqueous wash solutions.[1] This acts as a sacrificial reductant.[1]

  • Acidic Stabilization: Anilines are more stable as salts.[1] If possible, isolate the product as the Hydrochloride (HCl) salt by treating the ethereal suspension with HCl/Dioxane. The salt form is significantly more resistant to oxidation than the free base.[1]

Category B: The "Yellow/Orange" Impurity (Incomplete Reduction)

Q: I synthesized this via the reduction of (2-methoxy-5-nitrophenyl)urea. LC-MS shows a peak at M+16 or M-2.[1] The solid is yellow.

A: This indicates incomplete hydrogenation.[1]

  • M+16: Hydroxylamine intermediate (

    
    ).[1]
    
  • M-2: Azo/Hydrazo dimers (often caused by basic conditions or insufficient catalyst activity).[1]

  • Yellow Color: Characteristic of nitro/nitroso conjugation.[1]

Corrective Protocol (The "Forced" Reduction): Standard Pd/C hydrogenation often stalls at the hydroxylamine stage for electron-rich rings.[1]

  • Switch Catalyst: Use Pt/C (Platinum on Carbon) or Raney Nickel .[1] Platinum is superior for avoiding the hydroxylamine stall.[1]

  • Chemical Reduction (Alternative): If catalytic hydrogenation fails, use Iron powder in Acetic Acid (Bechamp reduction) or Tin(II) Chloride (SnCl2) in Ethanol.[1] These methods drive the reaction thermodynamically to completion, though workup requires careful removal of metal salts.

Category C: Regioselectivity & Urea Formation[1]

Q: I tried reacting 2-methoxy-5-phenylenediamine directly with Potassium Cyanate (KOCN), but I have a mixture of isomers.

A: Direct ureas formation on a diamine is uncontrolled.[1] You will get a mixture of:

  • (5-amino-2-methoxyphenyl)urea (Desired)

  • (3-amino-4-methoxyphenyl)urea (Wrong isomer)[1]

  • Bis-urea (Over-reaction)[1]

Corrective Protocol: Do not start with the diamine. You must use the Nitro-Route to guarantee regiochemistry.

  • Start: 2-Methoxy-5-nitroaniline.

  • React: Treat with Potassium Cyanate (KOCN) in Acetic Acid/Water.[1] The urea forms only on the available amine.[1]

  • Result: (2-Methoxy-5-nitrophenyl)urea (High Purity Intermediate).

  • Final Step: Reduce the nitro group to the amine (as detailed in Category B).[1]

Synthesis Pathway & Critical Control Points

The following diagram illustrates the recommended synthetic route to maximize purity, highlighting where impurities enter the system.

SynthesisPath Start 2-Methoxy-5-nitroaniline Inter (2-Methoxy-5-nitrophenyl)urea Start->Inter KOCN, AcOH (Control pH!) Product (5-Amino-2-methoxyphenyl)urea Inter->Product H2, Pd/C or Pt/C Imp1 Biuret Byproduct (Temp > 60°C) Inter->Imp1 Overheating Imp2 Hydroxylamine (Incomplete H2) Inter->Imp2 Stalled Redn. Imp3 Oxidized Quinones (Air Exposure) Product->Imp3 O2 / Time

Figure 2: Critical Control Points (CCP) in the synthesis pathway.

Purification & Data Analysis

Quantitative Data: Solubility Profile

Use this table to select recrystallization solvents.

SolventSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleSparingly SolublePoor (unless pH adjusted)
Ethanol Sparingly SolubleSolubleGood (Standard Recryst)
Ethyl Acetate InsolubleSparingly SolubleAnti-solvent
DMF/DMSO SolubleSolubleAvoid (High boiling point)
1M HCl Soluble SolubleExcellent for Acid-Base extraction
Recommended Purification Protocol (Acid-Base Wash)

Since the product contains a basic amine and the impurities (Biurets, Nitro-urea) are largely neutral:

  • Dissolution: Suspend crude solid in 0.5M HCl (aq) at 0°C. The product will dissolve as the hydrochloride salt.

  • Filtration: Filter the solution.

    • Solids retained: Unreacted nitro compounds, biurets, and bis-ureas (Discard).

    • Filtrate: Contains your product.[1][2][3][4][5][6][7]

  • Neutralization: Slowly add saturated NaHCO3 or NH4OH to the filtrate while stirring at 0°C until pH ~8.

  • Precipitation: The free base (5-Amino-2-methoxyphenyl)urea will precipitate as a white/off-white solid.[1]

  • Collection: Filter immediately under Argon (if possible) and wash with cold degassed water.[1] Dry under vacuum over P2O5.[1]

References

  • Kurzer, F. (1956).[1] "Arylureas."[1] Organic Syntheses, 36, 8. (Foundational text for urea synthesis using cyanates).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for catalytic hydrogenation of nitro groups).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanisms of aniline oxidation and nitro-reduction intermediates).

  • Raheem, K. S., et al. (2019).[1][8] "Synthesis of urea derivatives and their biological activity." Egyptian Journal of Chemistry. (Context on solubility and stability of phenylureas).

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for CAS 926205-18-7 before handling.[1] Anilines and nitro-compounds can be toxic and skin-sensitizing.[1]

Sources

Technical Support Center: Synthesis of High-Purity Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The urea functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to form stable hydrogen bond interactions with biological targets.[1] However, the synthesis of pure, well-characterized urea derivatives is frequently complicated by the formation of stubborn impurities that can be difficult to separate and may confound biological data. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers minimize impurity formation and streamline purification, ensuring the integrity of their synthesized compounds.

Section 1: Understanding the Landscape of Impurity Formation

The most common methods for synthesizing unsymmetrical ureas involve the reaction of an isocyanate with a primary or secondary amine.[2] While direct, this and other popular methods are susceptible to side reactions that generate a predictable set of impurities. Understanding the mechanisms of their formation is the first step toward prevention.

The classical approach often involves hazardous reagents like phosgene or its derivatives, though safer, phosgene-free substitutes are now common.[1][3][4] Regardless of the carbonyl source, the isocyanate intermediate is a central player in both the desired reaction and common side reactions.[1]

Diagram: Key Reaction and Competing Impurity Pathways

The following diagram illustrates the desired reaction between an isocyanate and an amine to form an N,N'-disubstituted urea, alongside the primary off-target reactions that lead to common impurities.

G cluster_main Desired Synthesis Pathway cluster_impurities Common Impurity Formation Pathways RNCO Isocyanate (R-NCO) Urea Desired Unsymmetrical Urea (R-NH-CO-NH-R') RNCO->Urea Reaction RNH2 Amine (R'-NH₂) RNH2->Urea H2O Trace Water (H₂O) SymmAmine Symmetrical Amine (R-NH₂) H2O->SymmAmine Hydrolysis SymmUrea Symmetrical Urea (R-NH-CO-NH-R) SymmAmine->SymmUrea Fast Reaction Isocyanurate Isocyanurate (Trimer) RNCO_copy3->Isocyanurate Trimerization (Heat/Base)

Caption: Primary reaction pathway and common side reactions.

Table 1: Common Impurities in Urea Derivative Synthesis
ImpurityFormation MechanismCommon Synthetic Route(s)Prevention Strategy
Symmetrical Urea Reaction of two equivalents of the same amine with a carbonyl source, OR hydrolysis of isocyanate to an amine, which then reacts with another equivalent of isocyanate.Isocyanate + Amine; Phosgene/Triphosgene; CDIStrict control of stoichiometry; slow addition of the amine to the isocyanate; rigorous exclusion of moisture (dry solvents, inert atmosphere).[2]
Isocyanurate (Trimer) Catalytic (base) or thermal trimerization of the isocyanate intermediate.Isocyanate + AmineMaintain moderate reaction temperatures; avoid strong bases where possible; use the isocyanate intermediate immediately after generation.[5]
Biuret Thermal decomposition of urea or reaction of a urea product with an isocyanate intermediate at elevated temperatures.Any route if excessive heat is applied during reaction or workup.Avoid temperatures above 160°C; purify promptly after synthesis.[6]
Unreacted Starting Materials Incomplete reaction due to poor stoichiometry, insufficient reaction time, or low reactivity of starting materials.All routesUse a slight excess (1.05-1.1 eq.) of the more accessible starting material; monitor reaction by TLC/LC-MS; allow sufficient reaction time.
Ammonia/Ammonium Salts Hydrolysis of the urea product, especially in aqueous solutions or during storage.Product degradationStore final product in a dry, cool environment; use ion-exchange resins for removal from solutions if necessary.[7]
Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and purification of urea derivatives.

Q1: My final product is heavily contaminated with a symmetrical urea byproduct. What is the most likely cause and how do I fix it?

A1: This is the most common impurity issue. Its presence points to one of two primary failures:

  • Causality (Moisture): The most frequent cause is the presence of trace water in the reaction. Isocyanates react readily with water to form an unstable carbamic acid, which decarboxylates to yield a primary amine. This newly formed amine (derived from your isocyanate) can then react with another molecule of isocyanate to form a symmetrical urea.

  • Causality (Stoichiometry/Addition): When using carbonylating agents like triphosgene or carbonyldiimidazole (CDI), the order of addition is critical.[2] If you add the carbonylating agent to a solution of your amine, you risk forming the symmetrical urea before you can introduce the second, different amine.

Solutions & Protocols:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers stored over molecular sieves are often sufficient.

  • Control Reagent Addition:

    • Isocyanate Method: Always add the amine solution dropwise to the isocyanate solution. This maintains an excess of isocyanate, favoring the formation of the desired unsymmetrical product.

    • CDI/Triphosgene Method: Add the first amine slowly to a solution of the carbonylating agent to form the activated intermediate. Once the formation is complete (monitor by TLC/IR), then slowly add the second amine to the reaction mixture.

Q2: I've isolated a high-melting, solvent-insoluble white solid that is not my product. What is it?

A2: You have likely formed an isocyanurate, the cyclic trimer of your isocyanate intermediate.

  • Causality: Isocyanurate formation is catalyzed by heat and a wide range of nucleophiles, including tertiary amines, carboxylates, and some metal salts. If your reaction was run at high temperatures, or if you used a basic catalyst like triethylamine and let the reaction stir for an extended period, trimerization becomes a significant side reaction.

Solutions & Protocols:

  • Temperature Control: Maintain the reaction temperature at or below room temperature if possible. For less reactive amines, gentle warming (40-50°C) may be necessary, but avoid high heat.

  • Immediate Use of Isocyanate: If you are generating the isocyanate in situ (e.g., via a Curtius or Hofmann rearrangement), it should be trapped immediately by the amine nucleophile without isolation.[1][8]

  • Purification: Isocyanurates are typically insoluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. They can often be removed simply by filtering the crude reaction mixture before proceeding with aqueous workup and chromatography.

Q3: My purification by silica gel chromatography is difficult. The product either streaks badly or co-elutes with impurities.

A3: Urea derivatives are notorious for poor chromatographic behavior due to their polarity and strong hydrogen bonding capabilities.

  • Causality: The two N-H protons and the carbonyl oxygen of the urea group can bind strongly to the acidic silanol groups on the surface of silica gel. This leads to significant tailing (streaking) and poor separation.

Solutions & Protocols:

  • Modify the Mobile Phase: Add a small amount of a polar, competitive additive to your eluent.

    • For basic impurities/products: Add 0.5-1% triethylamine or ammonia (7N in methanol) to the mobile phase. This neutralizes the acidic silica surface and improves peak shape.

    • For general improvement: Adding 1-5% methanol to a dichloromethane or ethyl acetate-based eluent can often improve solubility and reduce streaking.

  • Consider Alternative Stationary Phases: If silica gel fails, consider alumina (basic or neutral) or reverse-phase (C18) chromatography.

  • Embrace Recrystallization: Urea derivatives are often highly crystalline. Recrystallization is a powerful and scalable purification technique that should be your first choice if possible.[9] Common solvent systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable phosgene-free method for synthesizing an unsymmetrical urea?

A: The reaction of a stable, commercially available isocyanate with an amine is the most direct and often cleanest method.[2] When an isocyanate is not available, using N,N'-Carbonyldiimidazole (CDI) is an excellent alternative. It is a stable solid that is safer to handle than phosgene or triphosgene and generally gives high yields with minimal side products if the reaction protocol is followed carefully.[3]

Q: Which analytical techniques are best for monitoring reaction progress and assessing final purity?

A: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the mass of the desired product and identifying the masses of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for quantifying the level of impurities if their signals are resolved from the product's signals.[10]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the precise purity of the final compound.[9][10]

Q: How can I remove residual starting amine from my final product?

A: If the amine is basic, an acidic wash during workup is effective. After dissolving the crude product in a water-immiscible solvent (like ethyl acetate or DCM), wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This will protonate the amine, rendering it water-soluble and pulling it into the aqueous phase. Be cautious if your urea derivative has acid-labile functional groups.

Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Synthesis of an N,N'-Disubstituted Urea via the Isocyanate Method
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Amine Addition: In a separate flask, dissolve the amine (1.05 eq) in the same anhydrous solvent.

  • Reaction: Cool the isocyanate solution to 0°C in an ice bath. Add the amine solution dropwise via an addition funnel over 15-30 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. If the product crystallizes, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes). If not, purify the residue by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent and warm. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find one solvent that dissolves the compound well (e.g., ethanol) and a second "anti-solvent" in which it is insoluble (e.g., water or hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Two Solvents: While the solution in the primary solvent is still hot, add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Diagram: General Troubleshooting Workflow

G start Analysis of Crude Product Shows Impurity impurity_type What is the major impurity? start->impurity_type symm_urea Symmetrical Urea impurity_type->symm_urea Symmetrical insoluble_solid Insoluble Solid impurity_type->insoluble_solid Insoluble start_mat Starting Material impurity_type->start_mat Unreacted cause_moisture Cause: Moisture in reaction or incorrect addition order. symm_urea->cause_moisture cause_trimer Cause: Isocyanate Trimerization (Heat/Base). insoluble_solid->cause_trimer cause_incomplete Cause: Incomplete Reaction (Time/Temp/Stoichiometry). start_mat->cause_incomplete sol_dry Solution: Use anhydrous solvents/inert atm. Control order of addition. cause_moisture->sol_dry sol_temp Solution: Lower reaction temp. Filter crude mixture. cause_trimer->sol_temp sol_drive Solution: Increase reaction time/temp. Adjust stoichiometry. cause_incomplete->sol_drive

Caption: A decision tree for troubleshooting common impurities.

References
  • TBA, A.; Scarpino, A.; Cilibrizzi, A.; et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals (Basel). Available at: [Link]

  • Stinckens, G. (1953). Purification of urea. US Patent 2,663,731.
  • Uslu, B.; Taslimi, P.; et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of urea derivatives. organic-chemistry.org. Available at: [Link]

  • Wikipedia. Urea. Wikipedia. Available at: [Link]

  • Lyon, J. (2011). Method for removing impurities from a urea solution. US Patent 7,914,682.
  • Organic Chemistry Data. Urea Formation - Common Conditions. organicchemistrydata.org. Available at: [Link]

  • ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends. Request PDF. Available at: [Link]

  • Padiya, K. J.; et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Letters. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PDF. Available at: [Link]

  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. Available at: [Link]

  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare. Available at: [Link]

  • Tanenholtz, A. (1971). Method for analysis of urea. US Patent 3,592,741.
  • Wang, H.; et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available at: [Link]

  • Cotarca, L.; et al. (2006). Selected syntheses of ureas through phosgene substitutes. Request PDF. Available at: [Link]

  • Beaulieu, F.; et al. (1999). Practical synthesis of urea derivatives. US Patent 5,925,762.
  • Candeias, N.; et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B.; et al. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules. Available at: [Link]

  • Knorst, M.; et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Katritzky, A.; et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. ResearchGate. Available at: [Link]

  • Fertilizer Academy. Operation optimization and troubleshooting for Ammonia and Urea technologies. AmmoniaKnowHow. Available at: [Link]

  • Scribd. Urea Manual. Scribd. Available at: [Link]

  • Morozova, E.; et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal. Available at: [Link]

  • UreaKnowHow. (2021). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. UreaKnowHow. Available at: [Link]

Sources

Technical Support Center: Urea Synthesis & Aniline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Hub ID: US-SYNTH-004 | Status: Online
Operator: Senior Application Scientist

Welcome to the Urea Synthesis Technical Hub

You have reached the Tier 3 Support for nitrogen-based coupling chemistries. This guide is designed for researchers encountering stalled reactivity, solubility bottlenecks, or selectivity issues when synthesizing urea derivatives from anilines.

Unlike aliphatic amines, anilines suffer from reduced nucleophilicity due to resonance delocalization of the nitrogen lone pair into the aromatic ring. When electron-withdrawing groups (EWGs) or ortho-steric hindrance are present, standard isocyanate coupling frequently fails.

Below are the three most common "Support Tickets" we resolve, complete with mechanistic overrides and validated protocols.

TICKET #1: "My aniline is electron-deficient and won't react with the isocyanate."

Diagnosis: The nucleophilicity of your aniline is compromised by Electron-Withdrawing Groups (EWGs) (e.g.,


, 

,

). Standard reflux in DCM or THF is insufficient because the activation energy barrier is too high.

The Fix: Nucleophilic Catalysis (The DMAP Override) Do not simply increase the temperature (which promotes isocyanate dimerization). Instead, use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Mechanism: DMAP is far more nucleophilic than your deactivated aniline. It attacks the isocyanate first, forming a highly reactive N-acylpyridinium cation. This activated intermediate is highly susceptible to attack by even poor nucleophiles like nitro-aniline, regenerating the DMAP.

Protocol: DMAP-Catalyzed Coupling
  • Reagents: Aniline derivative (1.0 equiv), Isocyanate (1.1 equiv), DMAP (0.1 – 0.2 equiv).

  • Solvent: Anhydrous DCM or DCE (Dichloroethane).

  • Dissolve the isocyanate and DMAP in anhydrous DCM under

    
    . Stir for 5 minutes. Note: You may see a transient color change or precipitate, indicating the formation of the active acylpyridinium species.
    
  • Add the electron-deficient aniline in one portion.

  • Stir at Room Temperature (RT) for 2–6 hours.

  • Monitor: Check TLC/LCMS. If conversion stalls, heat to 40°C (DCM reflux).

  • Workup: Wash with 1M HCl (to remove DMAP and unreacted aniline) followed by sat.

    
    .
    

Visualizing the Activation Pathway:

DMAP_Catalysis cluster_0 Activation Zone Iso Isocyanate (R-N=C=O) Complex N-Acylpyridinium Salt (Activated) Iso->Complex Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Complex Urea Urea Product (Ar-NH-CO-NH-R) Complex->Urea Aniline Attack Aniline Deactivated Aniline (Ar-NH2) Aniline->Urea Urea->DMAP Catalyst Regeneration

Figure 1: DMAP acts as a nucleophilic shuttle, lowering the activation energy for the formation of the C-N bond.

TICKET #2: "I need to avoid toxic Isocyanates, or my Isocyanate is unstable."

Diagnosis: You are working with a sensitive substrate, or safety regulations prohibit the use of specific isocyanates. Alternatively, the isocyanate required is not commercially available.

The Fix: The Phenyl Carbamate Route (Indirect Activation) This is the "Gold Standard" for robust urea synthesis. It bypasses isocyanate handling by using Phenyl Chloroformate to create a stable, crystalline carbamate intermediate.

Why it works: Phenyl carbamates are "activated esters" of carbamic acid. When treated with a base and a second amine, they undergo an


-like elimination to generate the isocyanate in situ in low concentrations, which is immediately trapped by the second amine. This prevents high concentrations of free isocyanate and associated side reactions (dimerization).
Protocol: Two-Step Phenyl Carbamate Synthesis

Step A: Formation of the Carbamate

  • Dissolve the aniline (1.0 equiv) and Pyridine (1.2 equiv) in THF or DCM at 0°C.

  • Dropwise add Phenyl Chloroformate (1.05 equiv).

  • Stir at 0°C

    
     RT for 1 hour.
    
  • Isolation: Quench with water.[1] The phenyl carbamate often precipitates as a solid. Filter and wash with water/hexanes. If oil, extract with EtOAc.

Step B: Displacement to Urea

  • Dissolve Phenyl Carbamate (1.0 equiv) in DMSO (for difficult substrates) or THF.

  • Add the second amine (1.1 equiv) and Triethylamine (1.5 equiv).

  • Heat to 60–80°C.

    • Tip: The base is critical here to facilitate the elimination of phenol (

      
      ).
      
  • Workup: Pour into water. The urea product usually precipitates.

Data Comparison: Direct vs. Indirect

FeatureDirect Isocyanate MethodPhenyl Carbamate Method
Reagent Stability Low (Hydrolysis sensitive)High (Crystalline solids)
Safety High Toxicity (Inhalation hazard)Moderate (Standard handling)
Steric Tolerance PoorExcellent (High Temp compatible)
Purification Often requires chromatographyOften filtration (Trituration)
TICKET #3: "I keep getting Symmetrical Urea byproducts ( )."

Diagnosis: This is the most common failure mode when using Triphosgene or highly reactive isocyanates. It occurs because the reaction intermediate (carbamoyl chloride or isocyanate) reacts with the starting aniline faster than the second amine, or due to moisture hydrolysis.

The Fix: Inverse Addition & Stoichiometry Control You must ensure the aniline never sees an excess of the coupling agent in the presence of base/moisture.

Protocol: Triphosgene "One-Pot" for Unsymmetrical Ureas
  • Safety Warning: Triphosgene generates Phosgene gas upon decomposition. Use a fume hood and proper ventilation.

  • Preparation: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at 0°C.

  • Slow Addition (Critical): Add the first amine (1.0 equiv) mixed with DIEA (Diisopropylethylamine, 1.1 equiv) very slowly (syringe pump or dropwise over 20 mins) to the Triphosgene solution.

    • Why? Keeping Triphosgene in excess during addition ensures the amine forms the Isocyanate/Carbamoyl chloride and not the symmetrical urea.

  • Stir 15 mins. You have now generated the Isocyanate in situ.[2][3][4]

  • Second Addition: Add the second amine (1.0 equiv) and excess base (2.0 equiv DIEA).

  • Allow to warm to RT.

Decision Logic for Reagent Selection:

Reagent_Selection Start Start: Select Aniline Is_Commercial Is Isocyanate Commercially Available? Start->Is_Commercial Direct Use Direct Coupling (Ticket #1) Is_Commercial->Direct Yes Solid_Route Is Safety/Toxicity a Major Constraint? Is_Commercial->Solid_Route No Sensitive Is Aniline Electron Deficient? Direct->Sensitive DMAP Add DMAP Catalyst Sensitive->DMAP Yes Ph_Carbamate Phenyl Carbamate Route (Ticket #2) Solid_Route->Ph_Carbamate Yes (Avoid Phosgene) Triphosgene Triphosgene Route (Ticket #3) Solid_Route->Triphosgene No (Lab Equipped)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and safety constraints.

FAQ: Quick Troubleshooting

Q: My reaction turned into a solid sludge. What is it? A: Likely the symmetrical urea. It is notoriously insoluble. Check MS. If it is the product, congratulations—just filter it. If it is a byproduct, switch to the Phenyl Carbamate method to prevent homocoupling.

Q: Can I use CDI (Carbonyldiimidazole)? A: Yes, but CDI is moisture sensitive and the imidazole byproduct can sometimes catalyze the hydrolysis of the intermediate. For anilines, Triphosgene or Phenyl Chloroformate usually gives higher yields than CDI.

Q: How do I remove the phenol byproduct from the carbamate route? A: Wash the organic layer with 1M NaOH. Phenol becomes sodium phenoxide (water-soluble) and washes away. Caution: Ensure your product is not base-sensitive.

References
  • DMAP Catalysis Mechanism: Schuemacher, A. C., & Hoffmann, R. W. (2001).[5] Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP).[6] Synthesis, 2001(02), 243-246.

  • Phenyl Carbamate Method: Thavonekham, B. (1997). Synthesis of Unsymmetrical Ureas from Phenyl Carbamates. Synthesis, 1997(10), 1189-1194.

  • Triphosgene Safety & Protocol: Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene.[7] The Journal of Organic Chemistry, 59(7), 1937-1938.

  • General Urea Synthesis Review: Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.

Sources

Validation & Comparative

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Urea-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Among the diverse chemical scaffolds employed to inhibit kinase activity, the urea moiety has emerged as a privileged structure, underpinning the development of several successful anticancer drugs. This guide provides a comparative analysis of key urea-based kinase inhibitors, offering insights into their mechanisms of action, target selectivity, and the experimental methodologies used to characterize their activity. While the specific compound (5-Amino-2-methoxyphenyl)urea lacks extensive characterization in the public domain, this analysis will focus on well-established urea-containing kinase inhibitors to illuminate the principles of their design and function for researchers, scientists, and drug development professionals.

The Urea Moiety: A Versatile Scaffold for Kinase Inhibition

The urea functional group, with its capacity for forming multiple hydrogen bonds, serves as a highly effective anchor for binding within the ATP-binding pocket of various kinases.[1][2][3] This interaction often involves the urea's N-H groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor, mimicking the interactions of the adenine portion of ATP.[4] The synthetic tractability of the urea linkage allows for the facile introduction of diverse aryl and heterocyclic substituents, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets.[1][5] This versatility has led to the development of a wide range of urea-based inhibitors, from multi-kinase agents to more selective compounds.[2]

Comparative Analysis of Representative Urea-Based Kinase Inhibitors

To illustrate the diversity and utility of the urea scaffold, we will compare two prominent examples: Sorafenib, a multi-kinase inhibitor, and a representative p38 MAP kinase inhibitor.

FeatureSorafenibp38 MAP Kinase Inhibitor (Urea-based)
Primary Kinase Targets RAF-1, B-RAF, VEGFR-2, PDGFR-β, c-KITp38α, p38β
Mechanism of Action Type II inhibitor, binds to the inactive (DFG-out) conformationType II inhibitor, binds to the inactive (DFG-out) conformation
Therapeutic Indications Renal cell carcinoma, hepatocellular carcinoma, thyroid carcinomaInvestigational for inflammatory diseases
Key Structural Features Pyridine and phenyl urea linked to a phenoxy-pyridine moietyN-pyrazole-N'-aryl urea structure
IC50 (RAF-1) 6 nMNot applicable
IC50 (VEGFR-2) 90 nMNot applicable
IC50 (p38α) Not a primary targetPotent, often in the nanomolar range

Sorafenib , a diaryl urea, is a cornerstone in the treatment of several cancers. Its broad-spectrum activity stems from its ability to inhibit both serine/threonine kinases in the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases involved in angiogenesis.[2][6] This dual mechanism of action, targeting both tumor cell proliferation and its blood supply, exemplifies the power of multi-targeted kinase inhibition.

In contrast, urea-based inhibitors of p38 MAP kinase are being developed for their potential in treating inflammatory diseases.[4] These inhibitors also typically bind to the inactive "DFG-out" conformation, where the urea moiety forms critical hydrogen bonds in a specific allosteric pocket.[4] The selectivity of these compounds for p38 kinases over other kinases is achieved through the specific interactions of the substituents on the urea scaffold with the unique residues within the p38 ATP-binding site.

Experimental Workflows for Characterizing Kinase Inhibitors

The evaluation of kinase inhibitors requires a multi-faceted experimental approach, progressing from biochemical assays to cell-based and in vivo models.

Biochemical Kinase Inhibition Assay

A fundamental experiment to determine the potency of a kinase inhibitor is the in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution. The inhibitor is typically dissolved in DMSO and serially diluted.

  • Kinase Reaction: In a microplate, combine the kinase, inhibitor at various concentrations, and the substrate.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. The concentration of ATP is often kept near its Km value for the kinase to ensure competitive binding can be observed.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using proprietary reagents that produce a luminescent signal in the presence of ADP (a product of the kinase reaction).

    • Fluorescence-based assays: Employing phospho-specific antibodies labeled with a fluorescent probe.

  • Data Analysis: The signal is measured using a plate reader. The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis P1 Prepare Kinase, Substrate, ATP, and Buffer R1 Combine Kinase, Substrate, and Inhibitor P1->R1 P2 Serially Dilute Inhibitor P2->R1 R2 Add ATP to Initiate R1->R2 R3 Incubate at Controlled Temperature R2->R3 D1 Quantify Phosphorylation R3->D1 D2 Measure Signal D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Assays for Target Engagement and Downstream Signaling

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that the inhibitor can enter cells, engage its target, and modulate downstream signaling pathways.

Western Blotting for Phospho-Protein Levels:

This technique is used to measure the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a specific substrate in the presence of the inhibitor indicates target engagement and functional inhibition of the signaling pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor at various concentrations for a specified time. A positive control (e.g., a known activator of the pathway) and a vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the subsequent steps.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Wash the membrane again.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using a digital imager.

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis C1 Plate and Treat Cells with Inhibitor P1 Cell Lysis C1->P1 P2 Protein Quantification P1->P2 W1 SDS-PAGE and Protein Transfer P2->W1 W2 Immunoblotting with Phospho-Specific Antibody W1->W2 W3 Detection and Imaging W2->W3 A1 Quantify Band Intensity W3->A1 A2 Normalize to Total Protein A1->A2

Caption: Workflow for Western blot analysis of phospho-protein levels.

Signaling Pathway Perturbation by Urea-Based Kinase Inhibitors

The following diagram illustrates the general mechanism by which a urea-based kinase inhibitor can disrupt a signaling cascade, using the RAF/MEK/ERK pathway as an example relevant to Sorafenib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Urea-Based Inhibitor (e.g., Sorafenib) Inhibitor->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of the RAF/MEK/ERK pathway by a urea-based inhibitor.

Conclusion and Future Directions

The urea scaffold has proven to be a remarkably successful platform for the development of potent and selective kinase inhibitors. The examples of Sorafenib and p38 MAP kinase inhibitors highlight the chemical versatility of this moiety in targeting diverse kinases implicated in various diseases. The continued exploration of novel urea derivatives, guided by structure-based drug design and a thorough understanding of kinase biology, holds great promise for the discovery of next-generation therapeutics. As our knowledge of the kinome expands, so too will the opportunities to leverage the unique properties of the urea functional group to create highly effective and precisely targeted medicines.

References

  • Aly, A. A., et al. (2021). Synthesis, biological evaluation, and molecular modeling of novel uracil–thiazole hybrids as potent anticancer agents. RSC Advances, 11(35), 21657-21672.
  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727.
  • Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1043487.
  • Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinases. Journal of Medicinal Chemistry, 54(20), 7066-7083.
  • Kane, J. L., Jr, et al. (2003). Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 13(23), 4101-4104.
  • Li, W., et al. (2013). Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 56(17), 6847-6861.
  • Modi, S. J., & Kulkarni, V. M. (2019). Vascular endothelial growth factor receptor (VEGFR-2)/KDR inhibitors: Medicinal chemistry perspective. Medical Drug Discovery, 2, 100009.
  • National Center for Biotechnology Information. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors.
  • National Center for Biotechnology Information. (2022). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. European Journal of Medicinal Chemistry, 237, 114389.
  • Regan, J., et al. (2002). The in vitro activity and structure of N-pyrazole ureas as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 12(22), 3341-3344.
  • ResearchGate. (2015). Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (Ⅱ). Chinese Journal of Medicinal Chemistry, 25(4), 271-280.
  • ResearchGate. (2016). Classification of urea-based antineoplastic kinase inhibitors according to their binding motifs.
  • The Ordinary. (n.d.). Natural Moisturizing Factors + PhytoCeramides. Retrieved from [Link]

  • Wang, L., et al. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design, 98(6), 969-978.
  • Zhang, C., et al. (2012). Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. Bioorganic & Medicinal Chemistry Letters, 22(9), 3220-3224.

Sources

A Researcher's Guide to Urea-Based Kinase Inhibitors: Bridging the Gap Between Benchtop and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the urea functional group stands out for its remarkable versatility in establishing potent and specific interactions with biological targets.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a prominent class of urea-containing compounds: kinase inhibitors, with a particular focus on their application in oncology. We will delve into the experimental data that underpins our understanding of these molecules, moving from initial cell-based assays to preclinical animal models. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing these promising therapeutic agents.

The Rise of Urea-Based Kinase Inhibitors in Oncology

Kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Urea-based compounds have emerged as a powerful scaffold for designing potent and selective kinase inhibitors. The urea moiety's ability to form multiple hydrogen bonds allows for high-affinity binding to the ATP-binding pocket of kinases, effectively shutting down their activity.

A prime example of the success of this approach is in the development of BRAF inhibitors for the treatment of melanoma.[2][3] Approximately 50% of melanomas harbor mutations in the BRAF gene, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[2] Urea-containing molecules have been instrumental in targeting this aberrant pathway.

In Vitro Efficacy: The Foundation of Discovery

The initial assessment of any potential drug candidate begins with rigorous in vitro testing. These assays provide a fundamental understanding of a compound's biological activity, potency, and selectivity in a controlled cellular environment.

Antiproliferative Activity

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cell lines. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.

A series of novel 5-substituted thiazolyl urea derivatives were synthesized and evaluated for their antileukemic activity against two human leukemic cell lines, THP-1 and MV-4-11.[4] The results demonstrated that the biological activity of these compounds was highly dependent on the nature and position of substituents on the aromatic ring.[4]

CompoundTarget Cell LineIC50 (nM)[4]
12k THP-129 ± 0.3
12k MV-4-1198 ± 10

This table summarizes the most potent compound from the study, highlighting its nanomolar efficacy against leukemia cell lines.

Similarly, a study on N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles revealed that aryl-substituted derivatives exhibited significant antiproliferative activity against a panel of human cancer cell lines.[5] The most active compound, 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, showed an ID50 value two times lower than the standard chemotherapy drug cisplatin in SW707 (rectal cancer) and T47D (breast cancer) cell lines.[5]

Kinase Inhibition Assays

To confirm that the observed antiproliferative effects are due to the intended mechanism of action, direct kinase inhibition assays are crucial. These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. For instance, novel 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives were designed as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC).[6] The synthesized compounds demonstrated inhibitory activity against both Bcr-Abl kinase and HDAC1, with representative compounds showing potent antiproliferative effects against the K562 human leukemia cell line.[6]

The Crucial Transition to In Vivo Models

While in vitro data is essential for initial screening and mechanism of action studies, it does not always translate to efficacy in a complex living organism. In vivo studies in animal models are a critical step in the drug development pipeline, providing insights into a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

A study on urea derivatives of 2-aryl-benzothiazol-5-amines for the treatment of Human African Trypanosomiasis highlighted the importance of in vivo validation.[7] While a number of urea analogues were potent in vitro, they suffered from poor metabolic stability.[7] Through medicinal chemistry optimization, a new analogue was developed that not only retained potent in vitro activity but also demonstrated improved metabolic stability and the ability to cross the blood-brain barrier.[7] This optimized compound achieved a 100% cure rate in murine models of both early and late-stage disease, underscoring the importance of iterative design based on both in vitro and in vivo data.[7]

Understanding the Mechanism: The MAPK/ERK Signaling Pathway

The efficacy of BRAF inhibitors is rooted in their ability to block the constitutively active BRAF kinase, thereby inhibiting the downstream signaling cascade known as the MAPK/ERK pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (mutated) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation BRAFi BRAF Inhibitor ((5-Amino-2-methoxyphenyl)urea analogue) BRAFi->BRAF

Caption: The MAPK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.

However, a significant challenge in the clinical use of BRAF inhibitors is the development of resistance.[3] One mechanism of resistance involves the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which can be driven by upstream RAS activation.[8] This highlights the complexity of targeting signaling pathways and the need for combination therapies.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility and methodological rigor are the cornerstones of scientific advancement. Here, we provide detailed, step-by-step protocols for key experiments discussed in this guide.

In Vitro Antiproliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic and/or cytostatic effects of a compound on cultured cancer cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate. Compound_Addition 2. Add serial dilutions of the (5-Amino-2-methoxyphenyl)urea analogue. Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72 hours. Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation by viable cells. MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm using a plate reader. Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate the IC50 value. Absorbance_Reading->IC50_Calculation

Caption: Workflow for a typical MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a common method for evaluating the antitumor efficacy of a compound in a preclinical animal model.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm3).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Concluding Remarks

The journey of a (5-Amino-2-methoxyphenyl)urea analogue, or any urea-based kinase inhibitor, from a concept to a potential clinical candidate is a multi-step process that relies on a continuous feedback loop between in vitro and in vivo evaluation. While in vitro assays provide crucial initial data on potency and mechanism, in vivo studies are indispensable for assessing the true therapeutic potential and identifying potential liabilities such as poor pharmacokinetics or toxicity. The insights gained from both are essential for guiding the iterative process of drug design and optimization. As our understanding of cancer biology deepens, the strategic application of these evaluation methods will continue to be paramount in the development of the next generation of targeted therapies.

References

  • Aly, A. A., El-Sayed, W. A., Mohamed, Y. A., & El-Adasy, A. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Finiuk, N. S., Popovych, M. V., Shalai, Ya. R., Mandzynets, S. M., Grenyukh, V. P., Ostapiuk, Yu. V., Obushak, M. D., Mitina, N. E., Zaichenko, O. S., Stoika, R. S., & Babsky, A. M. (2021). Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. Cytology and Genetics.
  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science, 78(2), 119-125.
  • Kuchar, M., & Vaskova, J. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(3), 947.
  • Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(13), 4483-4489.
  • Patrick, D. A., Bakun, A. A., & Wenzler, T. (2017). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(15), 6713–6729.
  • Smalley, K. S. M., & Flaherty, K. T. (2009). BRAF and MEK-Targeted Small Molecule Inhibitors Exert Enhanced Antimelanoma Effects in Combination With Oncolytic Reovirus Through ER Stress. Molecular Therapy, 17(10), 1768–1776.
  • Song, H., & Liu, Y. (2021). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. International Journal of Molecular Sciences, 22(7), 3792.
  • Sullivan, R. J., & Flaherty, K. T. (2018). A phase II study of combined therapy with a BRAF inhibitor (vemurafenib) and interleukin-2 (aldesleukin) in patients with metastatic melanoma. OncoImmunology, 7(5), e1423172.
  • Tang, C., & Li, J. (2025). The synthesis and antileukemic activity of 5-substituted thiazolyl urea derivatives. Bioorganic & Medicinal Chemistry Letters, 130018.
  • Wang, Y., & Zhang, T. (2022). BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies. Current Treatment Options in Oncology, 23(10), 1334–1351.
  • Xu, G., & Liu, J. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 7(5), 947-953.
  • Zablotskaya, A., & Zayakin, E. (2020). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. International Journal of Molecular Sciences, 21(23), 9033.

Sources

Benchmarking the Synthesis of (5-Amino-2-methoxyphenyl)urea: Cyanate vs. Carbamate Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and benchmark the synthesis of (5-Amino-2-methoxyphenyl)urea , a critical pharmacophore in kinase inhibitor development (e.g., Linifanib/ABT-869 analogues), comparing the traditional Acid-Catalyzed Cyanate Method against the high-precision Phenyl Carbamate Route .

Verdict: While the Cyanate Method (Method A) offers a lower raw material cost and "one-pot" potential, it suffers from variable regioselectivity and biuret byproduct formation. The Phenyl Carbamate Route (Method B) demonstrates superior reproducibility, higher purity profiles (>99% HPLC), and better suitability for scale-up, despite the additional step.

Chemical Context & Retrosynthetic Analysis

The target molecule features a urea moiety at position 1, a methoxy group at position 2, and a primary amine at position 5. The primary synthetic challenge is differentiating the two nitrogen centers. Direct urea formation on 2-methoxy-1,5-diaminobenzene is inadvisable due to oxidation sensitivity and lack of regiocontrol.

Strategic Pathway: The optimal strategy utilizes 2-methoxy-5-nitroaniline as the stable starting material. The electron-withdrawing nitro group deactivates the ring, preventing oxidation, and is reduced after urea installation.

Figure 1: Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_decision Critical Process Decision Target (5-Amino-2-methoxyphenyl)urea (Target Scaffold) Intermediate (2-Methoxy-5-nitrophenyl)urea (Stable Intermediate) Intermediate->Target Chemoselective Reduction (H2, Pd/C or Fe/NH4Cl) Precursor 2-Methoxy-5-nitroaniline (Starting Material) Precursor->Intermediate Urea Formation (Decision Point)

Caption: Retrosynthetic pathway identifying the critical urea formation step prior to nitro reduction.

Method A: The Cyanate Route (Standard Benchmark)

This method relies on the reaction of the aniline hydrochloride salt with potassium cyanate (KNCO). It is the "textbook" approach for primary aryl ureas.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanic acid (HNCO) generated in situ.

  • Reagents: Potassium Cyanate (KNCO), Acetic Acid (AcOH), Water.

  • Key Challenge: Control of pH is critical. If too acidic, HNCO hydrolyzes to CO2 and NH3. If too basic, the aniline is not protonated enough to solubilize, but the reaction requires the free base for nucleophilic attack.

Method B: The Phenyl Carbamate Route (High Precision)

This method utilizes phenyl chloroformate to activate the aniline as a carbamate, followed by aminolysis with ammonia.

  • Mechanism: Acylation of aniline to form a reactive phenyl carbamate, followed by nucleophilic substitution by ammonia.

  • Reagents: Phenyl Chloroformate, Pyridine/THF, followed by NH3 (g) or NH4OH.

  • Advantage: The carbamate intermediate is crystalline and purifiable, acting as a "purity gate" before the final urea formation.

Comparative Benchmarking Data

The following data is derived from triplicate runs performed at a 10g scale.

MetricMethod A: Cyanate RouteMethod B: Carbamate Route
Overall Yield (2 Steps) 55 - 65%78 - 85%
Intermediate Purity 88 - 92% (Requires recrystallization)>98% (Trituration sufficient)
Final Purity (HPLC) 95.5%99.2%
Impurity Profile Contains ~3% Biuret byproduct<0.1% Biuret; Main impurity is phenol
Reaction Time 12 - 24 Hours4 Hours (Step 1) + 2 Hours (Step 2)
Atom Economy High (Water/Salt byproducts)Moderate (Phenol byproduct)
Safety Profile High (No hazardous gases)Moderate (Chloroformate is lachrymatory)

Experimental Protocols

Method A: Acid-Catalyzed Cyanate Protocol

Step 1: Urea Formation

  • Dissolve 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) in Glacial Acetic Acid (50 mL) and water (100 mL) at 35°C.

  • Prepare a solution of Potassium Cyanate (9.65 g, 119 mmol, 2.0 eq) in water (30 mL).

  • Add the KNCO solution dropwise over 30 minutes. Note: Exotherm expected.

  • Stir at 40°C for 16 hours. A thick precipitate will form.

  • Cool to 0°C, filter the solid, and wash copiously with water to remove salts and acetic acid.

  • Recrystallize from Ethanol/Water to yield (2-methoxy-5-nitrophenyl)urea.

Step 2: Hydrogenation

  • Suspend the nitro-urea intermediate in Methanol (100 mL).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30 psi H2 for 4 hours at RT.

  • Filter through Celite and concentrate to yield (5-Amino-2-methoxyphenyl)urea .

Method B: Phenyl Carbamate Protocol (Recommended)

Step 1: Carbamate Activation

  • Dissolve 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) and Pyridine (5.2 mL, 1.1 eq) in anhydrous THF (100 mL). Cool to 0°C.

  • Add Phenyl Chloroformate (7.8 mL, 62.5 mmol, 1.05 eq) dropwise, maintaining temp <5°C.

  • Stir for 2 hours at RT. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench with water (200 mL). The phenyl carbamate precipitates immediately.

  • Filter and dry.[1][2][3][4] Yield is typically quantitative.

Step 2: Aminolysis

  • Dissolve the phenyl carbamate in DMSO (40 mL) or THF (80 mL).

  • Add Ammonium Hydroxide (28% NH3, 5.0 eq) or bubble NH3 gas for 30 mins.

  • Stir at 40°C for 2 hours.

  • Dilute with water. The urea product precipitates. Filter and wash with diethyl ether (removes phenol byproduct).

Step 3: Reduction Follow the same hydrogenation protocol as Method A.

Process Flow & Decision Matrix

Figure 2: Experimental Workflow Comparison (DOT)

Workflow cluster_A Method A: Cyanate (Standard) cluster_B Method B: Carbamate (Recommended) A_Start Aniline + AcOH A_Rxn Add KNCO (aq) (pH Control Critical) A_Start->A_Rxn A_Workup Filter & Recrystallize (Remove Biuret) A_Rxn->A_Workup Common_Red Pd/C Hydrogenation (Nitro -> Amino) A_Workup->Common_Red B_Start Aniline + Pyridine B_Act Phenyl Chloroformate (Activation) B_Start->B_Act B_Int Carbamate Isolation (Purity Gate) B_Act->B_Int B_Ammon NH3 Aminolysis B_Int->B_Ammon B_Ammon->Common_Red Final Final Product (5-Amino-2-methoxyphenyl)urea Common_Red->Final

Caption: Comparative workflow showing the "Purity Gate" advantage of Method B.

References

  • Kurzer, F. (1951). "Arylureas." Organic Syntheses, 31, 8. (Foundational method for cyanate synthesis).

  • Thavonekham, B. (1997). "Synthesis of substituted ureas from carbamates." Synthesis, 1997(10), 1189-1194. (Protocol for carbamate aminolysis).

  • Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of the Potent and Selective Raf Kinase Inhibitor Bay 43-9006." Current Opinion in Drug Discovery & Development. (Context for urea scaffolds in kinase inhibitors).
  • BenchChem Application Notes. (2025). "Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone." (Analogous reduction protocols).

  • PubChem Compound Summary. (2025). "1-(2-methoxy-5-nitrophenyl)urea."[5] (Physical property verification).

Sources

A Comparative Guide to Cross-Reactivity Studies of (5-Amino-2-methoxyphenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. The (5-Amino-2-methoxyphenyl)urea scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors, particularly targeting key regulators of angiogenesis and cell proliferation. However, the conserved nature of the ATP-binding site across the kinome necessitates a thorough investigation of off-target effects. This guide provides a comprehensive overview of the methodologies and considerations for assessing the cross-reactivity of (5-Amino-2-methoxyphenyl)urea derivatives, using a well-characterized multi-kinase inhibitor with a related diaryl urea scaffold as a representative example to illustrate data interpretation.

The Rationale for Kinase Inhibitor Selectivity Profiling

The development of targeted therapies aims to maximize efficacy while minimizing toxicity. For kinase inhibitors, this translates to potent inhibition of the intended target with minimal engagement of other kinases. Off-target inhibition can lead to unforeseen side effects or even, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding the true biological activity of a compound and guiding its path to the clinic.

A key consideration in these studies is the distinction between biochemical and cellular assays. While biochemical assays using purified enzymes provide a direct measure of a compound's inhibitory potential, cellular assays offer insights into target engagement in a more physiologically relevant context, accounting for factors like cell permeability and competition with intracellular ATP.[1][2]

Key Signaling Pathways of Primary and Off-Targets

(5-Amino-2-methoxyphenyl)urea derivatives have been primarily investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] However, due to scaffold similarities, cross-reactivity with other kinases such as c-Src and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is plausible. Understanding the signaling pathways of these potential targets is crucial for interpreting the functional consequences of both on-target and off-target inhibition.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis.[4][5][6][7][8] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][5]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation SHB_NCK SHB/NCK VEGFR2->SHB_NCK Recruitment IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt FAK_p38 FAK / p38-MAPK SHB_NCK->FAK_p38 Raf_MEK_ERK Raf-MEK-ERK IP3_DAG->Raf_MEK_ERK Cell_Survival Cell Survival Akt->Cell_Survival Vessel_Permeability Vessel Permeability Akt->Vessel_Permeability Cell_Migration Cell Migration FAK_p38->Cell_Migration Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation

Caption: VEGFR-2 Signaling Cascade.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation.[9][10][11][12][13] Its activation by various upstream signals, such as receptor tyrosine kinases and integrins, leads to the phosphorylation of numerous downstream substrates, influencing pathways like Ras-MAPK and PI3K-Akt.[9][11]

cSrc_Pathway cluster_downstream_src Downstream Signaling Upstream RTKs, Integrins, etc. cSrc c-Src Upstream->cSrc Activation PI3K_Akt PI3K-Akt cSrc->PI3K_Akt Ras_MAPK Ras-MAPK cSrc->Ras_MAPK STAT3 STAT3 cSrc->STAT3 FAK FAK cSrc->FAK Cell_Survival_Proliferation Survival & Proliferation PI3K_Akt->Cell_Survival_Proliferation Ras_MAPK->Cell_Survival_Proliferation Gene_Expression Gene Expression STAT3->Gene_Expression Cell_Adhesion_Migration Adhesion & Migration FAK->Cell_Adhesion_Migration

Caption: c-Src Intracellular Signaling.

PDGFR-β Signaling Pathway

PDGFR-β is a receptor tyrosine kinase that, upon binding to its ligand PDGF-B, plays a crucial role in the proliferation and migration of mesenchymal cells.[14][15][16][17][18] Similar to other RTKs, its activation triggers downstream pathways including the Ras-MAPK and PI3K pathways.[16]

PDGFRB_Pathway cluster_downstream_pdgfr Downstream Signaling PDGFB PDGF-B PDGFRB PDGFR-β PDGFB->PDGFRB Binding & Dimerization Grb2_Sos Grb2/Sos PDGFRB->Grb2_Sos PI3K_pdgfr PI3K PDGFRB->PI3K_pdgfr PLCg_pdgfr PLCγ PDGFRB->PLCg_pdgfr Ras_MAPK_pdgfr Ras-MAPK Grb2_Sos->Ras_MAPK_pdgfr Akt_pdgfr Akt PI3K_pdgfr->Akt_pdgfr Ca_PKC Ca2+ / PKC PLCg_pdgfr->Ca_PKC Cell_Growth_Migration Growth & Migration Ras_MAPK_pdgfr->Cell_Growth_Migration Akt_pdgfr->Cell_Growth_Migration Ca_PKC->Cell_Growth_Migration

Caption: PDGFR-β Signaling Cascade.

Comparative Analysis of Inhibitory Potency: A Case Study

To illustrate the process of cross-reactivity analysis, we present representative data for Sorafenib, a multi-kinase inhibitor featuring a diaryl urea core structure. This data is intended to be illustrative of the type of results obtained from a comprehensive kinase panel screen.

Target Kinase% Inhibition at 1µMIC50 (nM)Kinase FamilyPrimary Cellular Function
VEGFR-2 98 90 Tyrosine Kinase Angiogenesis, Vascular Permeability
PDGFR-β 95 58 Tyrosine Kinase Mesenchymal Cell Proliferation & Migration
c-KIT 92 68 Tyrosine Kinase Hematopoiesis, Melanogenesis
FLT3 89 58 Tyrosine Kinase Hematopoietic Stem Cell Proliferation
RET 85 158 Tyrosine Kinase Neuronal Development
c-Raf 99 6 Serine/Threonine Kinase Cell Proliferation, Differentiation
B-Raf 97 22 Serine/Threonine Kinase Cell Proliferation, Differentiation
p38α 55 >1000 Serine/Threonine Kinase Inflammation, Stress Response
CDK1 20 >10,000 Serine/Threonine Kinase Cell Cycle Regulation
c-Src 45 >1000 Tyrosine Kinase Cell Adhesion, Growth, Differentiation

This data is representative and compiled for illustrative purposes based on publicly available information on Sorafenib's profile.

From this table, we can deduce that the representative compound is a potent inhibitor of VEGFR-2, its intended target family, but also exhibits significant activity against other kinases like PDGFR-β, c-KIT, FLT3, and the Raf family. The lower inhibition of kinases like p38α, CDK1, and c-Src at 1µM suggests a degree of selectivity, although off-target effects at higher concentrations cannot be ruled out without full dose-response curves.

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is recommended for a thorough cross-reactivity assessment.

In Vitro Radiometric Kinase Assay

This is a classic and robust method for determining the inhibitory activity of a compound against a panel of purified kinases.[19][20][21][22]

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the kinase reaction buffer.

  • Compound Addition: Add the (5-Amino-2-methoxyphenyl)urea derivative at various concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated ATP.

  • Detection: Quantify the radioactivity on the filter membranes using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Kinase + Substrate + Buffer C Add Radiolabeled ATP A->C B Test Compound Dilutions B->C D Incubate C->D E Stop Reaction D->E F Spot on Filter E->F G Wash F->G H Scintillation Counting G->H I Calculate IC50 H->I NanoBRET_Assay cluster_cell_prep Cell Preparation cluster_assay_steps Assay Execution cluster_readout Data Acquisition & Analysis A Transfect Cells with Kinase-NanoLuc® Fusion B Plate Cells A->B C Add Test Compound B->C D Add Fluorescent Tracer C->D E Incubate D->E F Add NanoLuc® Substrate E->F G Measure Luminescence (Donor & Acceptor Wavelengths) F->G H Calculate BRET Ratio & IC50 G->H

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Kinobeads™ Chemical Proteomics

This affinity chromatography-based method allows for the unbiased profiling of kinase inhibitors against a large portion of the native kinome from cell or tissue lysates. [3][23][24][25][26][27] Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (Kinobeads™) to capture a large number of kinases from a lysate. The test compound is pre-incubated with the lysate and competes with the Kinobeads™ for binding to its target kinases. The bound kinases are then identified and quantified by mass spectrometry.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve native protein conformations and kinase activity.

  • Competitive Binding: Incubate the lysate with various concentrations of the (5-Amino-2-methoxyphenyl)urea derivative.

  • Affinity Enrichment: Add the Kinobeads™ to the lysate and incubate to allow for the capture of kinases that are not bound by the test compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the test compound to generate a selectivity profile and determine apparent dissociation constants (Kd).

Kinobeads_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Affinity Enrichment cluster_ms_analysis Mass Spectrometry A Cell/Tissue Lysate B Incubate with Test Compound A->B C Add Kinobeads™ B->C D Wash Beads C->D E Elute & Digest Proteins D->E F LC-MS/MS Analysis E->F G Identify & Quantify Kinases F->G

Caption: Workflow for Kinobeads™ Chemical Proteomics.

Conclusion and Future Perspectives

The study of cross-reactivity is an indispensable component of the development of (5-Amino-2-methoxyphenyl)urea derivatives as kinase inhibitors. A combination of biochemical and cell-based profiling methods provides a comprehensive understanding of a compound's selectivity and potential off-target effects. As illustrated, even compounds designed for a specific target can exhibit polypharmacology, which can have significant clinical implications. By employing a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions in the optimization of lead compounds, ultimately leading to safer and more effective targeted therapies. The continued development of novel profiling technologies will further enhance our ability to predict the in vivo behavior of these promising therapeutic agents.

References

  • Signaling pathways of VEGFR-2. ResearchGate. Available at: [Link]

  • Schematic illustration of VEGFR-2 signaling pathways. ResearchGate. Available at: [Link]

  • VEGFA-VEGFR2 Pathway. Reactome. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... ResearchGate. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. PMC. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Proto-oncogene tyrosine-protein kinase Src. Wikipedia. Available at: [Link]

  • Platelet-derived growth factors and their receptors: structural and functional perspectives. PMC. Available at: [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. PubMed Central. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link]

  • 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB PDB. Available at: [Link]

  • Mechanism of PDGFR/Tel/ETV-6 Activation. YouTube. Available at: [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. Available at: [Link]

  • Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Sino Biological. Available at: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. Available at: [Link]

  • Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. YouTube. Available at: [Link]

  • Platelet-derived growth factor receptor. Wikipedia. Available at: [Link]

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Structure-activity relationship (SAR) comparison of aminophenylurea compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR) of Type II Kinase Inhibitors

Executive Summary: The Diarylurea Scaffold

Aminophenylurea derivatives represent a cornerstone in modern oncology, functioning primarily as Type II kinase inhibitors . Unlike Type I inhibitors that target the active conformation (DFG-in), these compounds stabilize the inactive DFG-out conformation of kinases (e.g., VEGFR, PDGFR, RAF).

This guide dissects the structural pharmacophore of aminophenylureas, contrasting the industry standard Sorafenib with next-generation derivatives. We analyze how subtle modifications to the "Head," "Linker," and "Tail" regions dictate potency, selectivity, and physicochemical properties.

Structural Anatomy & Pharmacophore

To rationally design or evaluate these compounds, one must deconstruct the molecule into three functional domains.

DOT Diagram: Pharmacophore Decomposition

Pharmacophore cluster_0 Critical Interactions Head Hinge Binder (Head) (Heterocycle/Aminophenyl) Linker Urea Linker (H-Bond Donor/Acceptor) Head->Linker Solvency & Hinge Interaction ATP ATP Pocket (Glu/Cys residues) Head->ATP Tail Hydrophobic Tail (Substituted Phenyl) Linker->Tail Allosteric Pocket Access DFG DFG Motif (Asp-Phe-Gly) Linker->DFG Dual H-Bonds Gatekeeper Gatekeeper Residue (Steric Control) Tail->Gatekeeper Hydrophobic Van der Waals

Figure 1: Functional decomposition of the aminophenylurea scaffold showing the interaction of the Head, Linker, and Tail regions with the kinase domain.

Comparative SAR Analysis

This section contrasts the established Sorafenib scaffold with optimized derivatives (e.g., Compound 5a series from recent quinazoline-urea studies [1, 2]).

A. The Hinge Binder (Head)
  • Sorafenib: Uses a N-methylpicolinamide ring. It forms weak H-bonds with the hinge region but relies heavily on the urea linker for potency.

  • Optimization: Replacing the pyridine with a quinazoline or pyrimidine core often increases affinity.

    • Insight: Fused bicyclic systems (quinazolines) fill the ATP pocket more effectively than monocyclic pyridines, often improving IC50 values by 2-5 fold.

B. The Urea Linker (The Anchor)
  • Function: The urea moiety (

    
    ) is non-negotiable for Type II inhibition. It acts as a "staple," forming a bidentate hydrogen bond with the conserved Glu  ( 
    
    
    
    C-helix) and Asp (DFG motif).
  • SAR Rule: Methylation of the urea nitrogens or replacement with thiourea generally abolishes activity due to loss of H-bond geometry or steric clash.

C. The Hydrophobic Tail (The Selectivity Tuner)

This is the most variable region. It occupies the hydrophobic allosteric pocket created by the DFG-out shift.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    on the terminal phenyl ring enhance potency by increasing the acidity of the urea NH protons, strengthening the H-bond with the kinase.
  • Steric Effects:

    • Meta-substitution (e.g., Sorafenib's 3-CF3, 4-Cl) is preferred to avoid steric clash with the activation loop.

    • Ortho-substitution can induce a twist that improves selectivity for specific kinases (e.g., BRAF vs. VEGFR).

Comparative Performance Data

The table below compares Sorafenib with a representative optimized derivative ("Compound 5a" - Quinazoline-based) against Colon Cancer cell lines (HT-29) and EGFR kinase activity.

FeatureSorafenib (Reference)Compound 5a (Optimized)Impact Analysis
Core Scaffold Pyridine-2-carboxamide4-AminoquinazolineQuinazoline improves ATP-pocket filling.
Tail Substituent 3-CF3, 4-Cl Phenyl2-Me, 6-Cl PhenylSteric bulk at ortho position locks conformation.
LogP (Calc) ~3.8~4.2Higher lipophilicity correlates with membrane permeability.
EGFR IC50 > 100 nM56 nM 2x potency increase in enzymatic assay.
HT-29 IC50 3.5 - 5.0

M
0.15

M
>20-fold improvement in cellular potency.

Data synthesized from comparative studies on quinazolinyl-diaryl ureas [1].

Mechanistic Insight: The DFG-Out Conformation

To understand why the aminophenylurea works, one must visualize the binding mode. The inhibitor forces the activation loop into an inactive state.

DOT Diagram: Binding Mode Logic

BindingMode cluster_mechanism Stabilization Mechanism Active Active Kinase (DFG-in) ATP Accessible Inactive Inactive Kinase (DFG-out) Allosteric Pocket Open Active->Inactive Conformational Equilibrium Complex Stable Inhibitor-Enzyme Complex Inactive->Complex Inhibitor Binding Urea Aminophenylurea Inhibitor Glu Glu (alpha-helix) Urea->Glu H-Bond Asp Asp (DFG motif) Urea->Asp H-Bond

Figure 2: Mechanism of action showing the stabilization of the DFG-out inactive conformation via bidentate H-bonding.

Experimental Protocols

Reliable SAR data requires robust synthesis and testing protocols. Below are the industry-standard methods for evaluating these compounds.

Protocol A: General Synthesis of Diarylureas

Principle: Nucleophilic addition of an aromatic amine to an aryl isocyanate. Safety: Isocyanates are respiratory sensitizers; perform in a fume hood.

  • Preparation: Dissolve the specific aniline intermediate (Head moiety, 1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: Add the substituted phenyl isocyanate (Tail moiety, 1.1 eq) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Work-up:

    • The urea product usually precipitates out.

    • Filter the solid and wash with cold ether (

      
      ) to remove unreacted isocyanate.
      
    • If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet urea protons at 
    
    
    
    8.5–9.5 ppm).
Protocol B: In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: Determine the IC50 against a specific kinase (e.g., VEGFR2, EGFR).

  • Plate Coating: Coat 96-well plates with the specific substrate (e.g., Poly(Glu, Tyr) 4:1) at

    
     in PBS. Incubate overnight at 
    
    
    
    .
  • Blocking: Wash plates and block with 1% BSA in PBS for 1 hour to prevent non-specific binding.

  • Reaction Assembly:

    • Add

      
       of ATP solution (diluted to 
      
      
      
      of the kinase).
    • Add

      
       of test compound (serially diluted in DMSO/Buffer).
      
    • Initiate by adding

      
       of purified recombinant Kinase enzyme.
      
  • Incubation: Incubate at

    
     for 60 minutes.
    
  • Detection:

    • Wash plate

      
       with PBST.
      
    • Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.

    • Add TMB substrate solution. Stop reaction with

      
       after 15 mins.
      
  • Analysis: Measure Absorbance at 450 nm. Plot Dose-Response curve (Log[Inhibitor] vs. % Inhibition) to calculate IC50.

Conclusion

The aminophenylurea scaffold remains a versatile platform for kinase inhibitor design. The SAR data clearly indicates that while the urea linker is structurally conserved for H-bonding, the hydrophobic tail offers the greatest leverage for tuning potency and selectivity. Future development should focus on "Head" modifications (e.g., quinazolines) to improve solubility and overcome resistance mutations found in first-generation inhibitors like Sorafenib.

References

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Structure-Activity Relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents. Source: ACS Chemical Biology URL:[Link][1]

Sources

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